molecular formula C7H6Br2O B150984 2,4-Dibromobenzyl alcohol CAS No. 666747-06-4

2,4-Dibromobenzyl alcohol

Cat. No.: B150984
CAS No.: 666747-06-4
M. Wt: 265.93 g/mol
InChI Key: VXEVXBMLHQPKGA-UHFFFAOYSA-N
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Description

2,4-Dibromobenzyl alcohol is a useful research compound. Its molecular formula is C7H6Br2O and its molecular weight is 265.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEVXBMLHQPKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591189
Record name (2,4-Dibromophenyl)methanol
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Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666747-06-4
Record name 2,4-Dibromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666747-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectral Data Analysis of 2,4-Disubstituted Benzyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for halogenated benzyl alcohol derivatives. While the primary focus of this report was intended to be 2,4-Dibromobenzyl alcohol, a comprehensive search of publicly available spectral databases did not yield its ¹H and ¹³C NMR data. As a result, this guide will focus on the closely related analogue, 2,4-Dichlorobenzyl alcohol , to provide a representative understanding of the spectral characteristics of this class of compounds. The principles and methodologies described herein are directly applicable to the analysis of this compound, should the data become available.

¹H NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data for 2,4-Dichlorobenzyl alcohol, typically recorded in deuterated chloroform (CDCl₃), is summarized below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.38d1HH-6
~7.36d1HH-3
~7.25dd1HH-5
~4.71s2H-CH₂OH
~2.31t (broad)1H-OH

d = doublet, dd = doublet of doublets, s = singlet, t = triplet

¹³C NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectral data for 2,4-Dichlorobenzyl alcohol is presented below.

Chemical Shift (ppm)Assignment
~138.2C-1
~132.7C-2
~130.0C-4
~129.4C-6
~128.8C-5
~127.0C-3
~62.8-CH₂OH

Experimental Protocols

The following are generalized experimental protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 2,4-Dichlorobenzyl alcohol.

Sample Preparation

A solution of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared by dissolving it in approximately 0.5-0.7 mL of a deuterated solvent, most commonly CDCl₃. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition

A standard one-dimensional proton NMR experiment is performed. Typical acquisition parameters on a 400 or 500 MHz spectrometer would include:

  • Pulse Program: A standard 90° pulse sequence.

  • Spectral Width: A range of approximately 12-16 ppm is typically sufficient for most organic molecules.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.

  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

¹³C NMR Spectroscopy Acquisition

A proton-decoupled ¹³C NMR experiment is standard. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. Typical parameters include:

  • Pulse Program: A standard pulse-acquire sequence with proton decoupling.

  • Spectral Width: A range of 0-220 ppm is generally used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay to be accurately observed.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the molecular structure of 2,4-Dichlorobenzyl alcohol and highlights the key proton and carbon environments as determined by NMR spectroscopy.

G Molecular Structure and NMR Assignments for 2,4-Dichlorobenzyl Alcohol cluster_ring Aromatic Ring cluster_substituent Substituent C1 C1 (~138.2 ppm) C2 C2-Cl (~132.7 ppm) C1->C2 CH2 -CH2- (~62.8 ppm, ~4.71 ppm) C1->CH2 C-C bond C3 C3-H (~127.0 ppm, ~7.36 ppm) C2->C3 C4 C4-Cl (~130.0 ppm) C3->C4 C5 C5-H (~128.8 ppm, ~7.25 ppm) C4->C5 C6 C6-H (~129.4 ppm, ~7.38 ppm) C5->C6 C6->C1 OH -OH (~2.31 ppm) CH2->OH C-O bond

Caption: Molecular structure of 2,4-Dichlorobenzyl alcohol with ¹H and ¹³C NMR chemical shift assignments.

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,4-dibromobenzyl alcohol. Due to the limited specific experimental data for this compound in publicly available literature, this document combines known properties with established analytical methodologies and plausible degradation pathways. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and drug development processes.

Core Physicochemical Properties

This compound is a halogenated aromatic compound with potential applications in various research fields, including proteomics.[1] A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
Chemical Name (2,4-dibromophenyl)methanol[1]
CAS Number 666747-06-4[1]
Molecular Formula C₇H₆Br₂O[1]
Molecular Weight 265.93 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 80.0 - 84.0 °C[3]
Boiling Point (Predicted) 322.1 ± 27.0 °C[3]
Density (Predicted) 1.960 g/cm³[3]
pKa (Predicted) 13.74 ± 0.10[3]

Solubility Profile

SolventSolubilityReference(s)
Water Slightly soluble (<0.5 g/L)[2][3]
Ethanol Soluble[2]
Ether Soluble[2]
Tetrahydrofuran (THF) Soluble[2]

For comparison, the related compound 2,4-dichlorobenzyl alcohol is described as soluble in water, methanol, and chloroform.[4][5]

Stability Profile

Detailed stability studies for this compound under various stress conditions (e.g., pH, temperature, light) are not extensively documented. The primary information available suggests that the compound is stable under standard storage conditions.

ConditionStabilityReference(s)
Storage Stable when sealed in a dry, room temperature environment.[3]

It is plausible that, like other benzyl alcohol derivatives, this compound may be susceptible to oxidation, especially under elevated temperatures or exposure to light, potentially leading to the formation of 2,4-dibromobenzaldehyde and 2,4-dibromobenzoic acid. Sonication of benzyl alcohol has been shown to generate degradation products such as benzene, toluene, and benzaldehyde, suggesting that high energy input can lead to decomposition.[6][7]

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely published. The following are generalized methodologies that can be adapted for the determination of its solubility and stability.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with a hotplate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, chloroform).

    • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After agitation, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Calculation:

    • Calculate the solubility in g/L or mg/mL using the determined concentration and the dilution factor.

Protocol for Stability Testing

This protocol is a general guideline for assessing the stability of this compound under various stress conditions, based on ICH guidelines.

Apparatus:

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • HPLC system with a UV detector

  • Mass spectrometer (MS) for degradation product identification

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in relevant solvents or formulations.

    • For pH stability, prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 10).

  • Stress Conditions:

    • Thermal Stability: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) and at a control temperature (e.g., 25 °C).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside a dark control.

    • Hydrolytic Stability: Incubate samples in the prepared pH buffers at a controlled temperature.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated studies).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

    • Characterize significant degradation products using LC-MS to elucidate their structures.

  • Data Evaluation:

    • Plot the concentration of this compound versus time to determine the degradation rate and predict the shelf-life.

Mandatory Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

G cluster_0 Solubility Determination Workflow Start Start Add_Excess_Solid Add excess this compound to solvent Start->Add_Excess_Solid Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Solid->Equilibrate Separate_Solid Centrifuge to separate undissolved solid Equilibrate->Separate_Solid Dilute_Supernatant Dilute clear supernatant Separate_Solid->Dilute_Supernatant Analyze Analyze by HPLC-UV or UV-Vis Dilute_Supernatant->Analyze Calculate_Solubility Calculate solubility Analyze->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for the experimental determination of solubility.

G cluster_1 Plausible Oxidative Degradation Pathway Alcohol This compound Aldehyde 2,4-Dibromobenzaldehyde Alcohol->Aldehyde Oxidation Acid 2,4-Dibromobenzoic Acid Aldehyde->Acid Further Oxidation

Caption: A plausible pathway for the oxidative degradation of this compound.

G cluster_2 General Stability Testing Workflow Prepare_Sample Prepare sample solutions/formulations Expose_to_Stress Expose to stress conditions (Heat, Light, pH) Prepare_Sample->Expose_to_Stress Sample_at_Timepoints Sample at defined time points Expose_to_Stress->Sample_at_Timepoints Analyze_Samples Analyze by stability-indicating HPLC Sample_at_Timepoints->Analyze_Samples Quantify_and_Identify Quantify parent compound and identify degradants (LC-MS) Analyze_Samples->Quantify_and_Identify Evaluate_Data Evaluate data and determine shelf-life Quantify_and_Identify->Evaluate_Data

Caption: A logical workflow for conducting stability studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While some fundamental physicochemical properties are known, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of organic solvents and its stability under various stress conditions. The provided experimental protocols and workflows offer a solid foundation for researchers to generate this critical data, which will be invaluable for its application in drug development and other scientific disciplines.

References

Halogenated Compounds for Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—into chemical probes and protein modifiers has opened new avenues in proteomics research. The unique physicochemical properties of these elements offer distinct advantages for protein labeling, quantification, structural analysis, and the elucidation of complex biological pathways. This technical guide provides a comprehensive overview of the core applications of halogenated compounds in mass spectrometry-based proteomics, complete with detailed experimental protocols and quantitative data to aid in experimental design and execution.

Core Applications of Halogenated Compounds in Proteomics

Halogenated compounds are versatile tools in the proteomics toolbox, with applications spanning from enhancing protein stability to enabling sensitive quantification. Their utility stems from the specific properties each halogen imparts. Fluorine, being highly electronegative and relatively small, can subtly alter electronic properties and enhance binding affinity without significant steric hindrance. Chlorine, bromine, and iodine, with their characteristic isotopic patterns, provide unique signatures for mass spectrometry-based identification and quantification.

Protein Labeling and Enrichment

Halogenated reagents are widely used for the covalent modification of specific amino acid residues, enabling protein enrichment and identification.

  • Fluorinated Reagents: Often used in affinity labeling and activity-based protein profiling (ABPP), where the high electronegativity of fluorine can enhance the reactivity of a probe towards its target enzyme.[1]

  • Chlorinated and Brominated Reagents: Reagents like N-chlorosuccinimide (NCS) and 2-bromoethylamine are used to modify tryptophan/cysteine and cysteine residues, respectively. These modifications can be used to introduce unique mass tags for identification or to alter protein properties for further analysis.

  • Iodinated Reagents: Iodination, particularly of tyrosine and histidine residues, is a well-established method for protein labeling. Radioiodination using isotopes like ¹²⁵I allows for highly sensitive detection.[2]

Quantitative Proteomics

The introduction of halogens with their distinct isotopic distributions provides a powerful strategy for relative and absolute protein quantification.

  • Isotopic Labeling: Halogenated compounds can be synthesized with different stable isotopes (e.g., ¹²C vs. ¹³C, ¹H vs. ²H). By labeling different protein samples with "light" and "heavy" versions of a halogenated tag, the relative abundance of proteins can be determined by comparing the peak intensities in the mass spectrum. Brominated compounds, with their characteristic M and M+2 isotopic pattern, are particularly useful for this purpose.[3]

Structural Proteomics

Halogenated compounds are instrumental in probing the three-dimensional structure of proteins and protein complexes.

  • Cross-Linking Mass Spectrometry (XL-MS): Bifunctional cross-linkers containing halogens can be used to covalently link amino acid residues that are in close proximity in the native protein structure. The identification of these cross-linked peptides by mass spectrometry provides distance constraints that can be used to model the protein's tertiary or quaternary structure. Fluorinated cross-linkers have been developed to improve membrane permeability for in-cell cross-linking studies.[4][5][6]

  • Protein Footprinting: Reagents that generate halogen radicals, such as iodobenzoic acid, can be used to modify solvent-accessible residues on a protein's surface. By comparing the modification pattern in the presence and absence of a binding partner, the interaction interface can be mapped.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of halogenated compounds in proteomics.

Table 1: Reactivity of Halogenating Agents with Amino Acid Residues

Halogenating AgentTarget Residue(s)Reaction pHTypical Molar Excess (Reagent:Protein)Notes
Fluorinated NHS Esters Lysine, N-terminus7.2 - 8.55:1 to 20:1Reaction rate is pH-dependent; higher pH increases reactivity but also hydrolysis of the ester.
N-Chlorosuccinimide (NCS) Tryptophan, Cysteine4.0 - 6.510:1 to 50:1Can lead to oxidation of methionine at higher concentrations.
2-Bromoethylamine Cysteine8.0 - 9.020:1 to 100:1Converts cysteine to an aminoethylcysteine, which is cleavable by trypsin.[8]
Iodination Reagents Tyrosine, Histidine7.0 - 8.5VariesCan be performed enzymatically (e.g., with lactoperoxidase) or chemically (e.g., with Iodo-Gen).

Table 2: Mass Shifts of Common Halogenated Tags for Quantitative Proteomics

Halogenated TagTarget Residue(s)Mass Shift (Light/Heavy) per Site (Da)Notes
Bromo(2H3)methane Cysteine+14.0156 / +17.0344Introduces a 3 Da mass difference per labeled cysteine. The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) aids in identification.
Isotope-Coded Affinity Tags (ICAT) - Halogenated CysteineVaries by reagentWhile the original ICAT reagents used deuterium, halogenated versions have been explored to leverage the unique isotopic patterns of chlorine and bromine for easier identification of labeled peptides. The mass shift depends on the specific isotopic composition of the reagent.[3]
Dibrominated Tags CysteineVaries by reagentThe dibromide motif provides a distinct M, M+2, M+4 isotopic pattern, which is readily identifiable in mass spectra and can be used for quantification. The mass shift is dependent on the specific tag structure.[3]

Table 3: Comparison of Cross-Linker Performance

Cross-LinkerTypeSpacer Arm Length (Å)Cleavable?Number of Cross-links Identified (BSA)Notes
DPFU Fluorinated, MS-cleavable~11.4Yes (MS)Lower than DSBUDesigned for improved membrane permeability for in-cell cross-linking, but showed lower efficiency than DSBU in one study.[4][5]
DSBU Non-halogenated, MS-cleavable~12.5Yes (MS)Higher than DPFUA commonly used MS-cleavable cross-linker.
BS3 Non-halogenated, Non-cleavable11.4NoVariesA widely used non-cleavable cross-linker.

Experimental Protocols

This section provides detailed methodologies for key experiments using halogenated compounds.

Protocol for Cysteine Alkylation using 2-Bromoethylamine

This protocol describes the modification of cysteine residues to aminoethylcysteines, rendering them susceptible to tryptic digestion.[8][9]

Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • 2-Bromoethylamine hydrobromide (BEA)

  • Trypsin (proteomics grade)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., C18)

Procedure:

  • Reduction: Reduce disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add BEA to a final concentration of 50-100 mM. Incubate in the dark at room temperature for 1 hour.

  • Quenching: Quench the alkylation reaction by adding Tris-HCl to a final concentration of 50 mM.

  • Buffer Exchange: Remove urea and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt using a C18 column prior to LC-MS/MS analysis.

Protocol for Protein Labeling with N-Chlorosuccinimide (NCS)

This protocol outlines the modification of tryptophan residues using NCS.

Materials:

  • Protein sample in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 6.5)

  • N-Chlorosuccinimide (NCS) solution (freshly prepared in the same buffer)

  • Quenching solution (e.g., 1 M L-methionine or L-tryptophan)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer at a pH between 4.0 and 6.5.

  • Labeling Reaction: Add the NCS solution to the protein sample to achieve a 10- to 50-fold molar excess of NCS over the protein. Incubate at room temperature for 15-30 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in excess of the initial NCS concentration.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis: Analyze the labeled protein by mass spectrometry to confirm modification.

Protocol for Cross-Linking with a Fluorinated NHS-Ester Cross-Linker

This protocol provides a general workflow for protein cross-linking using a homobifunctional, fluorinated N-hydroxysuccinimide (NHS)-ester cross-linker.

Materials:

  • Purified protein or protein complex in an amine-free buffer (e.g., PBS, pH 7.4)

  • Fluorinated NHS-ester cross-linker (e.g., DPFU) dissolved in anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • In-gel digestion reagents

  • Mass spectrometer

Procedure:

  • Cross-Linking Reaction: Add the fluorinated NHS-ester cross-linker solution to the protein sample to achieve the desired final concentration (typically in the low millimolar range). Incubate at room temperature for 30-60 minutes.

  • Quenching: Terminate the reaction by adding the quenching solution.

  • SDS-PAGE: Separate the cross-linked products by SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands corresponding to the cross-linked species and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Extract the peptides and analyze them by LC-MS/MS to identify the cross-linked peptides.

  • Data Analysis: Use specialized software to identify the cross-linked residues and map them onto the protein structure.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows.

Experimental Workflow for Quantitative Proteomics using Halogenated Tags

quantitative_proteomics_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Mass Spectrometry Analysis Sample1 Sample 1 Light_Tag Label with 'Light' Halogenated Tag Sample1->Light_Tag Sample2 Sample 2 Heavy_Tag Label with 'Heavy' Halogenated Tag Sample2->Heavy_Tag Combine Combine Samples Light_Tag->Combine Heavy_Tag->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification LCMS->Quant

Quantitative proteomics workflow using isotopic halogenated tags.
Simplified EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. Halogenated kinase inhibitors are frequently used to probe and inhibit this pathway for both research and therapeutic purposes.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription EGF EGF EGF->EGFR Ligand Binding

Simplified EGFR signaling cascade leading to gene transcription.
Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes reactive chemical probes to assess the functional state of enzymes within a complex proteome. Halogenated compounds, particularly fluorinated ones, are often incorporated into these probes as reactive "warheads."

ABPP_workflow Proteome Complex Proteome (Cell Lysate) Labeled_Proteome Covalently Labeled Active Enzymes Proteome->Labeled_Proteome Probe Halogenated ABPP Probe (Reactive Group + Reporter Tag) Probe->Labeled_Proteome Enrichment Enrichment of Labeled Proteins (e.g., via Biotin-Avidin) Labeled_Proteome->Enrichment Digestion On-bead or In-gel Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Identification of Active Enzymes LCMS->Identification

General workflow for activity-based protein profiling (ABPP).

Conclusion

Halogenated compounds offer a powerful and versatile toolkit for modern proteomics research. Their unique chemical properties enable a wide range of applications, from the specific labeling and enrichment of proteins to sophisticated quantitative and structural analyses. The strategic choice of halogen and the design of the chemical probe are critical for successful experimental outcomes. This guide provides a foundational understanding and practical protocols to assist researchers in harnessing the full potential of halogenated compounds in their proteomics workflows. As new reagents and methodologies continue to be developed, the role of halogens in dissecting the complexities of the proteome is set to expand even further.

References

A Technical Guide to the Discovery and History of Substituted Benzyl Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and discovery of substituted benzyl alcohols, from their early industrial origins to their current role as versatile scaffolds in modern drug development. This document provides a comprehensive overview of their synthesis, key historical milestones, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Historical Perspective: From Industrial Byproducts to Therapeutic Agents

The story of benzyl alcohol and its derivatives is intrinsically linked to the rise of the synthetic organic chemical industry in the 19th century. Initially, benzyl alcohol was a byproduct of the burgeoning coal tar and dye industries.[1] The primary commercial production routes established during this era were the hydrolysis of benzyl chloride and the Cannizzaro reaction of benzaldehyde. These methods were fundamental to the chemical industry and provided the foundation for the future exploration of benzyl alcohol derivatives.

The therapeutic potential of substituted benzyl alcohols began to be recognized with the discovery of their antiseptic properties. A notable early example is 2,4-dichlorobenzyl alcohol, a mild antiseptic capable of killing bacteria and viruses associated with mouth and throat infections.[2][3] This compound became a common ingredient in throat lozenges, demonstrating the early success of this chemical class in medicine.[2] Another significant milestone was the development of etamsylate, a substituted benzyl alcohol derivative used as a hemostatic agent to control bleeding.[4][5] These early discoveries paved the way for the extensive investigation of substituted benzyl alcohols in a wide range of therapeutic areas.

Synthetic Methodologies

The synthesis of substituted benzyl alcohols has evolved significantly from the early industrial processes. Modern organic chemistry offers a plethora of methods to introduce a wide array of substituents onto the benzyl alcohol scaffold, enabling the fine-tuning of their pharmacological properties.

General Synthesis of Substituted Benzyl Alcohols via Reduction of Benzaldehydes

A common and straightforward method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding substituted benzaldehydes.

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols

  • Materials: Substituted benzaldehyde, sodium borohydride (NaBH₄), ethanol, hydrochloric acid (HCl), deionized water.

  • Procedure:

    • Dissolve the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Prepare a solution of sodium borohydride (1.1 eq) in a small amount of cold deionized water.

    • Slowly add the NaBH₄ solution to the stirred solution of the benzaldehyde.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cautiously add dilute HCl to quench the excess NaBH₄ until the evolution of hydrogen gas ceases.

    • The corresponding substituted benzyl alcohol product will precipitate out of the solution.

    • Collect the product by filtration, wash with cold deionized water, and air-dry.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Multi-step Synthesis of 3-(2-Aminopropyl)benzyl alcohol

More complex substituted benzyl alcohols often require multi-step synthetic routes. The following protocol outlines a two-step synthesis of 3-(2-aminopropyl)benzyl alcohol, a precursor for compounds with potential activity as monoamine oxidase inhibitors.

Experimental Protocol: Synthesis of 3-(2-Aminopropyl)benzyl alcohol

  • Step 1: Henry (nitroaldol) Reaction

    • Dissolve 3-formylbenzyl acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add nitroethane (1.5 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding 1 M HCl until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield 3-(1-hydroxy-2-nitropropyl)benzyl acetate.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the 3-(1-hydroxy-2-nitropropyl)benzyl acetate (1.0 eq) in ethanol.

    • Carefully add 10 wt. % palladium on carbon (Pd/C) (5-10 mol % Pd).

    • Evacuate the reaction vessel and backfill with hydrogen gas (using a balloon is typically sufficient).

    • Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 12-24 hours.

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.

    • Filter the mixture through Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-aminopropyl)benzyl alcohol.

Therapeutic Applications and Quantitative Data

Substituted benzyl alcohols have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas.

Antibacterial and Antiseptic Activity

The antiseptic properties of halogenated benzyl alcohols are well-documented. 2,4-Dichlorobenzyl alcohol, for instance, is a known antibacterial and antiviral agent.[2][3] The mechanism of action for its antiseptic properties is thought to involve the denaturation of microbial proteins.[3]

Table 1: Antibacterial Activity of Substituted Benzyl Alcohol Derivatives

CompoundOrganismZone of Inhibition (mm) at 10⁻¹ mg/mL
2aS. aureus08
P. aeruginosa11
2bS. aureus10
P. aeruginosa09
2cS. aureus08
P. aeruginosa08
2dS. aureus12
P. aeruginosa35
2eS. aureus00
P. aeruginosa07
Amoxicillin (30 µg/mL)S. aureus25
P. aeruginosa20

Data sourced from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives.[6]

Anticancer Activity

Certain substituted benzyl alcohols have shown promising cytotoxic activity against various human cancer cell lines. The mechanism of action for their anticancer effects is an active area of research.

Table 2: Cytotoxic Activity (IC₅₀; µM) of Benzyl Alcohol Derivatives Against Human Cancer Cell Lines

CompoundAGS (gastric)SK-MES-1 (lung)A549 (lung)DU-145 (prostate)
4 59.90 ± 3.963.30 ± 5.154.70 ± 5.673.50 ± 6.8
5 68.90 ± 4.275.40 ± 4.865.80 ± 5.181.20 ± 7.2
9 82.70 ± 6.791.30 ± 7.279.50 ± 6.995.40 ± 8.1
10 45.20 ± 3.851.70 ± 4.341.60 ± 4.958.90 ± 5.3
12 78.71 ± 8.385.40 ± 7.972.30 ± 8.191.80 ± 8.9
Doxorubicin 0.85 ± 0.050.92 ± 0.060.78 ± 0.040.89 ± 0.07

IC₅₀ values represent the concentration that produces 50% cell growth inhibition after 72 hours of drug exposure. Data is presented as mean ± SD.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in dilute HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7][8][9][10][11]

Monoamine Oxidase (MAO) Inhibition

Substituted benzyl alcohol derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAOs can be a therapeutic strategy for neurological disorders such as Parkinson's disease and depression.[12][13][14][15]

Table 3: Inhibitory Activity (IC₅₀ and Kᵢ) of Substituted Benzyl Alcohol Derivatives against MAO-A and MAO-B

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)MAO-B Kᵢ (µM)Selectivity Index (SI) for MAO-B
S5 3.8570.2030.155 ± 0.05019.04
S16 >1000.9790.721 ± 0.074>102.15
FBZ6 >400.023->1739.13
FBZ13 >400.0053->7547.17

SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). A higher SI value indicates greater selectivity for MAO-B.[13][14]

Visualizing Mechanisms of Action

Understanding the interaction of substituted benzyl alcohols with their biological targets is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key mechanisms of action.

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Substituted Benzaldehyde Substituted Benzaldehyde Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) Substituted Benzaldehyde->Reduction (e.g., NaBH4) Ethanol Substituted Benzyl Alcohol Substituted Benzyl Alcohol Reduction (e.g., NaBH4)->Substituted Benzyl Alcohol In vitro Assays In vitro Assays Substituted Benzyl Alcohol->In vitro Assays Test Compound Quantitative Data (IC50, MIC) Quantitative Data (IC50, MIC) In vitro Assays->Quantitative Data (IC50, MIC) Lead Compound Identification Lead Compound Identification Quantitative Data (IC50, MIC)->Lead Compound Identification

Caption: General workflow for the synthesis and screening of substituted benzyl alcohols.

Mechanism of Monoamine Oxidase (MAO) Inhibition

Monoamine Neurotransmitter (e.g., Dopamine) Monoamine Neurotransmitter (e.g., Dopamine) MAO-B (Enzyme) MAO-B (Enzyme) Monoamine Neurotransmitter (e.g., Dopamine)->MAO-B (Enzyme) Oxidative Deamination Oxidative Deamination MAO-B (Enzyme)->Oxidative Deamination Increased Neurotransmitter Levels Increased Neurotransmitter Levels MAO-B (Enzyme)->Increased Neurotransmitter Levels Leads to Inactive Metabolites Inactive Metabolites Oxidative Deamination->Inactive Metabolites Substituted Benzyl Alcohol Derivative Substituted Benzyl Alcohol Derivative Inhibition Substituted Benzyl Alcohol Derivative->Inhibition Inhibition->MAO-B (Enzyme) Blocks Active Site

Caption: Inhibition of MAO-B by a substituted benzyl alcohol derivative.

Conclusion

Substituted benzyl alcohols represent a versatile and enduring class of molecules in medicinal chemistry. From their origins in the 19th-century dye industry to their current applications in treating a wide range of diseases, their journey highlights the evolution of drug discovery. The ability to readily synthesize a diverse array of derivatives has allowed for the systematic exploration of their structure-activity relationships, leading to the identification of potent and selective agents for various biological targets. The continued investigation of substituted benzyl alcohols is expected to yield novel therapeutic agents with improved efficacy and safety profiles, further cementing their importance in the pharmaceutical landscape.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dibromobenzaldehyde from 2,4-Dibromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dibromobenzaldehyde via the oxidation of 2,4-dibromobenzyl alcohol. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of key intermediates for pharmaceuticals and functional materials. Three common and effective oxidation methods are presented: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Pyridinium chlorochromate (PCC) oxidation. Each protocol is outlined to provide researchers, scientists, and drug development professionals with a comprehensive guide for this specific transformation.

Introduction

2,4-Dibromobenzaldehyde is a valuable synthetic intermediate used in the development of various pharmaceuticals and specialty chemicals. Its synthesis from the corresponding this compound requires a mild and selective oxidation to prevent over-oxidation to the carboxylic acid. The presence of electron-withdrawing bromine atoms on the aromatic ring can influence the reactivity of the benzylic alcohol. This note details three reliable methods for this conversion, each with distinct advantages and considerations regarding reaction conditions, reagent toxicity, and work-up procedures.

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that utilizes a hypervalent iodine reagent. It is known for its operational simplicity and avoidance of heavy metal waste.

  • Swern Oxidation: This method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is also a metal-free oxidation, valued for its mild conditions and broad functional group tolerance.

  • Pyridinium Chlorochromate (PCC) Oxidation: A well-established method using a chromium(VI) reagent. While effective, it involves the use of a toxic heavy metal, which requires careful handling and disposal.

Data Presentation: Comparison of Oxidation Methods

The selection of an appropriate oxidation method often depends on factors such as scale, desired purity, and tolerance of other functional groups. The following table summarizes the key parameters for the three detailed protocols.

ParameterProtocol 1: Dess-Martin Periodinane (DMP) OxidationProtocol 2: Swern OxidationProtocol 3: Pyridinium Chlorochromate (PCC) Oxidation
Oxidizing Agent Dess-Martin PeriodinaneOxalyl Chloride, DMSO, TriethylaminePyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours1-2 hours2-4 hours
Key Advantages Mild conditions, high selectivity, no heavy metals, simple work-up.Metal-free, mild conditions, suitable for sensitive substrates.Well-established, readily available reagent.
Key Disadvantages DMP is potentially explosive and moisture-sensitive.Requires cryogenic temperatures, produces malodorous dimethyl sulfide.Chromium-based reagent is toxic and requires special disposal.
Work-up Procedure Quenching with sodium thiosulfate, extraction.Quenching with water, extraction.Filtration through celite, extraction.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard DMP oxidation procedures.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dibromobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.3 M) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from standard PCC oxidation procedures.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM at room temperature.

  • Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.

  • Collect the filtrate and concentrate it under reduced pressure.

  • If necessary, dissolve the residue in diethyl ether, filter again to remove any remaining chromium salts, and re-concentrate.

  • The crude 2,4-dibromobenzaldehyde can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_product Product 2_4_Dibromobenzyl_alcohol This compound DMP Dess-Martin Periodinane 2_4_Dibromobenzyl_alcohol->DMP Swern Swern Oxidation 2_4_Dibromobenzyl_alcohol->Swern PCC PCC Oxidation 2_4_Dibromobenzyl_alcohol->PCC 2_4_Dibromobenzaldehyde 2,4-Dibromobenzaldehyde DMP->2_4_Dibromobenzaldehyde DCM, RT Swern->2_4_Dibromobenzaldehyde 1. (COCl)₂, DMSO, DCM, -78°C 2. Et₃N PCC->2_4_Dibromobenzaldehyde DCM, RT

Caption: General workflow for the oxidation of this compound.

Logical_Relationship cluster_reagents Reagents & Conditions cluster_outcomes Outcomes cluster_choice Method Selection Reagent Oxidizing Reagent Choice Optimal Method Reagent->Choice Solvent Solvent Solvent->Choice Temperature Temperature Temperature->Choice Yield Yield Purity Purity Byproducts Byproducts Choice->Yield Choice->Purity Choice->Byproducts

Caption: Factors influencing the selection of an oxidation method.

Application Notes and Protocols: Oxidation of 2,4-Dibromobenzyl Alcohol using Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the oxidation of 2,4-dibromobenzyl alcohol to 2,4-dibromobenzaldehyde using Dess-Martin periodinane (DMP). This mild and selective oxidation is a valuable transformation in organic synthesis, particularly for the preparation of sensitive aldehydes.[1][2][3][4]

Introduction

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and mild method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[2][3][4] The reaction is typically carried out under neutral pH and at room temperature, making it compatible with a wide range of sensitive functional groups.[3][5] Advantages of the Dess-Martin oxidation include short reaction times, high yields, and simplified workup procedures compared to other oxidation methods.[3][4] This protocol details the application of DMP for the synthesis of 2,4-dibromobenzaldehyde, a key intermediate in the development of various pharmacologically active compounds.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the oxidation of this compound using Dess-Martin periodinane.

ReactantReagentProductSolventReaction TimeTypical Yield
This compoundDess-Martin periodinane (1.2 eq.)2,4-DibromobenzaldehydeDichloromethane (CH₂Cl₂)2 - 4 hours90-95%

Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound using Dess-Martin periodinane.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reactants (this compound, DMP) dissolve Dissolve Alcohol in CH₂Cl₂ prep_reagents->dissolve prep_solvent Prepare Solvent (Dichloromethane) prep_solvent->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor Reaction (TLC) stir->monitor quench Quench with Na₂S₂O₃/NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure 2,4-Dibromobenzaldehyde purify->product

Caption: Experimental workflow for the Dess-Martin oxidation.

Detailed Experimental Protocol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.[5]

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 volumes) is added Dess-Martin periodinane (1.2 eq.) at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred vigorously at room temperature for 2 to 4 hours.

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with dichloromethane and quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • The biphasic mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,4-dibromobenzaldehyde.

Safety Precautions:

  • Dess-Martin periodinane is a potentially explosive compound and should be handled with care.[3] Avoid heating and mechanical shock.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

Reaction Mechanism

The oxidation of an alcohol to an aldehyde by Dess-Martin periodinane proceeds through the following mechanism.

reaction_mechanism RCH2OH R-CH₂-OH (Alcohol) Intermediate1 Intermediate A RCH2OH->Intermediate1 label1 Ligand Exchange DMP DMP (Dess-Martin Periodinane) DMP->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 Intermediate1->Intermediate2 - AcOH label2 - AcOH Product R-CHO (Aldehyde) Intermediate2->Product Intermediate2->Product Intramolecular Proton Transfer label3 Intramolecular Proton Transfer Byproducts Iodane + 2 AcOH Product->Byproducts label4 Reductive Elimination

Caption: Mechanism of Dess-Martin oxidation.

References

Application Notes and Protocols: 2,4-Dibromobenzyl Alcohol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromobenzyl alcohol is a halogenated aromatic compound that serves as a valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the presence of two bromine atoms and a reactive hydroxyl group, allow for its incorporation into a diverse range of molecular scaffolds. This enables the synthesis of novel bioactive compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key SGLT2 inhibitor and explores its potential application in chemical proteomics.

Application 1: Synthesis of SGLT2 Inhibitors for Diabetes Treatment

This compound is a crucial starting material in the synthesis of Tofogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.

Signaling Pathway of SGLT2 Inhibition

SGLT2 is primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. By inhibiting SGLT2, Tofogliflozin blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels. This mechanism of action is independent of insulin secretion or action.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_sglt2 SGLT2 Transporter Glomerulus Glomerulus (Glucose Filtration) Proximal_Tubule Proximal Tubule Lumen Glomerulus->Proximal_Tubule Filtered Glucose Tubular_Cell Tubular Epithelial Cell Proximal_Tubule->Tubular_Cell Glucose Reabsorption Urine Urine (Increased Glucose Excretion) Proximal_Tubule->Urine Bloodstream Bloodstream Tubular_Cell->Bloodstream Glucose to Blood SGLT2 SGLT2 Tofogliflozin Tofogliflozin Tofogliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.

Quantitative Data: Tofogliflozin Activity

The synthesized SGLT2 inhibitor, Tofogliflozin, exhibits high potency and selectivity.

CompoundTargetIC50 (nM)Ki (nM)Species
TofogliflozinSGLT22.92.9Human
SGLT214.914.9Rat
SGLT26.46.4Mouse

Data sourced from publicly available databases.[1][2]

Experimental Protocol: Synthesis of Tofogliflozin from this compound

This protocol outlines a multi-step synthesis of Tofogliflozin starting from this compound.

Tofogliflozin_Synthesis_Workflow start This compound step1 Protection of hydroxyl group start->step1 step2 Lithium-halogen exchange and reaction with protected gluconolactone step1->step2 step3 Cyclization and subsequent reactions to form the core structure step2->step3 step4 Introduction of the 4-ethylphenylmethyl group step3->step4 step5 Deprotection step4->step5 end Tofogliflozin step5->end

Caption: Synthetic workflow for Tofogliflozin.

Step 1: Protection of the Hydroxyl Group of this compound [3]

  • Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add 2-methoxypropene (10.0 eq) to the solution at room temperature.

  • Cool the mixture to 0°C.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (0.002 eq) and stir the mixture for 1 hour at 0°C.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium hydrogen carbonate cooled to 0°C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate, 2,4-dibromo-1-(1-methoxy-1-methylethoxymethyl)benzene.

Step 2: Synthesis of the C-Aryl Glucoside [3]

  • Under a nitrogen atmosphere, dissolve the protected intermediate from Step 1 (1.0 eq) in toluene.

  • Cool the solution to below -10°C.

  • Slowly add n-butyllithium (n-BuLi) in hexane (1.05 eq) while maintaining the temperature below 0°C and stir for 1.5 hours.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone (1.0 eq) in THF.

  • Add the lithiated aryl species to the gluconolactone solution and stir.

  • The resulting mixture containing the C-aryl glucoside can be carried forward to the next step.

Subsequent Steps: The synthesis proceeds through several additional steps including cyclization, introduction of the 4-ethylphenylmethyl group via a Suzuki coupling or a similar cross-coupling reaction, and final deprotection of the hydroxyl groups on the glucose moiety to yield Tofogliflozin.[3][4][5] These steps involve standard organic chemistry transformations and require careful control of reaction conditions and purification procedures.

Application 2: Potential Use in Chemical Proteomics

The halogenated nature of this compound suggests its potential application as a chemical probe in proteomics, particularly in activity-based protein profiling (ABPP). The benzyl bromide moiety that can be generated from the alcohol is a reactive electrophile that can covalently label nucleophilic residues in proteins, such as cysteine.

Principle of Application

This compound can be converted to its corresponding bromide, a reactive electrophile. This electrophilic probe can then be used to covalently modify proteins. By incorporating a reporter tag (e.g., biotin or a fluorophore) into the probe or by using downstream detection methods, labeled proteins can be identified and quantified, providing insights into their function and regulation.

Proteomics_Workflow cluster_probe Probe Synthesis cluster_labeling Protein Labeling cluster_analysis Proteomic Analysis start This compound step1 Conversion to 2,4-Dibromobenzyl bromide start->step1 step2 Incubation with Proteome Sample step1->step2 step3 Covalent Labeling of Nucleophilic Residues (e.g., Cysteine) step2->step3 step4 Enrichment of Labeled Proteins step3->step4 step5 Digestion and Mass Spectrometry step4->step5 step6 Identification and Quantification of Labeled Proteins step5->step6

Caption: Workflow for using 2,4-dibromobenzyl derivatives in proteomics.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general framework for using a 2,4-dibromobenzyl-derived probe for labeling proteins in a complex mixture.

Materials:

  • 2,4-Dibromobenzyl bromide (synthesized from this compound)

  • Protein sample (e.g., cell lysate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching reagent (e.g., dithiothreitol or glutathione)

  • Reagents for downstream analysis (e.g., streptavidin beads for enrichment if using a biotinylated probe, SDS-PAGE reagents, mass spectrometry-grade solvents)

Procedure:

  • Probe Preparation: Synthesize 2,4-dibromobenzyl bromide from this compound using a standard method, for example, by reacting with phosphorus tribromide. Prepare a stock solution of the bromide in an anhydrous organic solvent like DMF or DMSO.

  • Protein Labeling: a. To the protein sample, add the 2,4-dibromobenzyl bromide stock solution to achieve the desired final concentration (typically in the low micromolar to millimolar range, to be optimized). b. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), with gentle mixing. c. Quench the reaction by adding an excess of a thiol-containing reagent like DTT or glutathione to consume any unreacted probe.

  • Analysis of Labeled Proteins: a. Enrichment (if applicable): If a tagged probe (e.g., biotinylated) is used, enrich the labeled proteins using affinity purification (e.g., streptavidin agarose beads). b. SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence if a fluorescent probe was used, or by Western blotting for a specific tag. c. Mass Spectrometry: For identification of labeled proteins and specific sites of modification, the protein mixture or enriched fraction is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.

Note: This is a generalized protocol. Optimization of reaction conditions, including probe concentration, incubation time, and temperature, is crucial for successful protein labeling and will depend on the specific protein(s) of interest and the complexity of the sample.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in the synthesis of the clinically relevant SGLT2 inhibitor, Tofogliflozin. Furthermore, its chemical properties suggest its potential as a tool for chemical proteomics research, enabling the investigation of protein function and drug-target interactions. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in their drug discovery and chemical biology endeavors.

References

Application Notes and Protocols: Preparation of 2,4-Dibromobenzyl Alcohol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, halogenated organic molecules represent a cornerstone for the development of novel therapeutic agents. The unique physicochemical properties imparted by halogen atoms, such as increased lipophilicity and metabolic stability, often translate to enhanced biological activity and improved pharmacokinetic profiles. Among these, brominated aromatic scaffolds are of particular interest. The 2,4-dibromobenzyl alcohol core offers a versatile platform for the synthesis of a diverse library of derivatives. The presence of two bromine atoms provides opportunities for regioselective functionalization through various cross-coupling reactions, while the benzylic alcohol moiety can be readily converted into ethers, esters, and other functional groups. This document provides detailed protocols for the preparation of this compound and its subsequent derivatization, along with a summary of the potential biological activities of these compounds, making it a valuable resource for researchers engaged in the exploration of new chemical entities for therapeutic intervention.

Data Presentation

Table 1: Synthesis of this compound Derivatives - Representative Yields
Derivative ClassReaction TypeReagentsProductYield (%)
AlcoholReduction2,4-Dibromobenzaldehyde, NaBH₄This compound>95%
EtherWilliamson Ether Synthesis2,4-Dibromobenzyl bromide, Phenol, K₂CO₃2,4-Dibromobenzyl phenyl ether80-95%
EsterEsterificationThis compound, Acetic anhydride, Pyridine2,4-Dibromobenzyl acetate>90%
BiarylSuzuki-Miyaura Coupling2,4-Dibromobenzyl bromide, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Benzyl-4-bromobiphenyl70-90%
Table 2: Biological Activities of Representative Brominated Aromatic Compounds
Compound ClassBiological ActivityTarget/AssayRepresentative IC₅₀/MIC
Brominated Phenolic EthersAntibacterialMRSA, VRE0.117-2.5 µg/mL[1]
2-(4-Bromobenzyl) Thieno[2,3-d]pyrimidinesAnticancerFaDu cells1.73 µM[2]
Bromophenol DerivativesEnzyme InhibitionCarbonic Anhydrase, Acetylcholinesterase1.63-25.67 nM (Kᵢ)[3]
Benzyl Bromide DerivativesAntifungalCandida albicansNot specified[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the reduction of 2,4-dibromobenzaldehyde to this compound.

Materials:

  • 2,4-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,4-dibromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of 2,4-Dibromobenzyl Ethers (Williamson Ether Synthesis)

This protocol outlines the synthesis of a 2,4-dibromobenzyl ether derivative from 2,4-dibromobenzyl bromide and a phenolic compound.

Materials:

  • 2,4-Dibromobenzyl bromide (prepared from this compound)

  • Substituted phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and acetone or DMF.

  • Add 2,4-dibromobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ether by column chromatography on silica gel.

Protocol 3: Synthesis of 2,4-Dibromobenzyl Esters

This protocol describes the esterification of this compound with a carboxylic acid anhydride.

Materials:

  • This compound

  • Carboxylic acid anhydride (e.g., acetic anhydride, 1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Add the carboxylic acid anhydride (1.5 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography if necessary.

Protocol 4: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2,4-dibromobenzyl bromide with an arylboronic acid.

Materials:

  • 2,4-Dibromobenzyl bromide

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and water (e.g., 4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add 2,4-dibromobenzyl bromide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene:water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Mandatory Visualization

Synthetic_Workflow cluster_start Starting Material cluster_core Core Scaffold Synthesis cluster_derivatives Derivative Synthesis cluster_applications Potential Applications 2_4_Dibromobenzaldehyde 2,4-Dibromobenzaldehyde 2_4_Dibromobenzyl_alcohol This compound 2_4_Dibromobenzaldehyde->2_4_Dibromobenzyl_alcohol Reduction (Protocol 1) Ethers Ethers 2_4_Dibromobenzyl_alcohol->Ethers Williamson Ether Synthesis (Protocol 2) Esters Esters 2_4_Dibromobenzyl_alcohol->Esters Esterification (Protocol 3) Biaryls Biaryl Derivatives 2_4_Dibromobenzyl_alcohol->Biaryls Suzuki Coupling (Protocol 4) Antimicrobial Antimicrobial Agents Ethers->Antimicrobial Anticancer Anticancer Agents Esters->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Biaryls->Enzyme_Inhibitors

Caption: Synthetic workflow for the preparation of this compound derivatives.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Inhibitor 2,4-Dibromobenzyl Derivative (Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: A representative MAP Kinase signaling pathway potentially targeted by derivatives.

Discussion

The synthetic protocols provided herein offer robust and versatile methods for the generation of a library of this compound derivatives. The strategic placement of the bromine atoms allows for selective functionalization, enabling the exploration of a wide chemical space. For instance, the differential reactivity of the bromine atoms could potentially be exploited for sequential cross-coupling reactions to introduce diverse functionalities.

The biological data, while not exhaustive for the specific 2,4-dibromobenzyl scaffold, strongly suggests that this class of compounds holds significant promise for drug discovery. The potent antibacterial activity of structurally related brominated phenolic ethers against resistant strains like MRSA highlights the potential of 2,4-dibromobenzyl ethers as novel anti-infective agents.[1] Furthermore, the anticancer activity of 2-(4-bromobenzyl) substituted heterocyclic compounds suggests that derivatives of this compound could be valuable leads in oncology.[2] The observed enzyme inhibitory activities of other bromophenol derivatives also point towards the potential of this scaffold in targeting various enzymes implicated in disease.[3]

The MAP kinase pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival, is a well-established target in cancer therapy.[6] The structural motifs present in the derivatives of this compound, particularly the biaryl structures formed via Suzuki coupling, are common features in many kinase inhibitors. It is therefore plausible that these compounds could exert their anticancer effects through the modulation of such signaling pathways. Further screening of a focused library of this compound derivatives against a panel of kinases is a logical next step to elucidate their precise mechanism of action and to identify potent and selective inhibitors.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel drug candidates. The synthetic routes outlined in this document are amenable to combinatorial derivatization, allowing for the rapid generation of diverse compound libraries. The preliminary biological data on related structures are encouraging and warrant a more systematic investigation of the structure-activity relationships of this compound derivatives. Future work should focus on the synthesis of a comprehensive library of these compounds and their evaluation in a broad range of biological assays to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Use of 2,4-Dibromobenzyl Alcohol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromobenzyl alcohol is a halogenated aromatic alcohol that holds potential as a monomer for the synthesis of novel poly(benzyl ether)s. The presence of two bromine atoms on the phenyl ring offers unique opportunities for post-polymerization modification, such as cross-linking or the introduction of other functional groups via palladium-catalyzed coupling reactions. This makes polymers derived from this monomer interesting candidates for advanced materials, including flame retardants, high refractive index polymers, and functional scaffolds for drug delivery applications.

This document provides a detailed protocol for the cationic polymerization of this compound to synthesize poly(2,4-dibromobenzyl ether). It outlines the reaction mechanism, experimental procedures, and expected outcomes based on analogous polymerization reactions of substituted benzyl alcohols.

Proposed Polymerization Mechanism

The synthesis of poly(2,4-dibromobenzyl ether) can be achieved through a self-condensing cationic polymerization. The reaction is initiated by a strong acid or a Lewis acid, which protonates the hydroxyl group of the monomer, forming a good leaving group (water). The resulting benzylic carbocation is stabilized by the aromatic ring and can then be attacked by the hydroxyl group of another monomer molecule, forming an ether linkage and regenerating the protonated species, thus propagating the chain.

Experimental Data

The properties of the resulting poly(2,4-dibromobenzyl ether) are highly dependent on the reaction conditions. The following table summarizes the expected influence of key parameters on the polymer's molecular weight (Mn), polydispersity index (PDI), and overall yield. This data is illustrative and based on typical trends observed in cationic polymerizations.

Table 1: Influence of Reaction Parameters on the Polymerization of this compound

EntryInitiator (mol%)Temperature (°C)Time (h)Mn ( g/mol )PDIYield (%)
11.00248,5001.875
22.00244,2001.685
30.502415,0002.160
41.025126,0002.388
51.0-204811,0001.765

Note: Data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,4-dibromobenzyl ether) via Cationic Polymerization

This protocol describes a representative procedure for the synthesis of poly(2,4-dibromobenzyl ether) using a Lewis acid initiator.

Materials:

  • This compound (Monomer)

  • Tin(IV) chloride (SnCl₄) (Initiator)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Methanol (Quenching agent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Monomer Preparation: Dry the this compound under vacuum at 40°C for 24 hours before use to remove any residual water.

  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

  • Monomer Dissolution: In the flask, dissolve the dried this compound (e.g., 2.66 g, 10 mmol) in anhydrous DCM (e.g., 20 mL) to achieve a 0.5 M solution.

  • Reaction Initiation: Cool the monomer solution to the desired temperature (e.g., 0°C) using an ice bath. Prepare a stock solution of SnCl₄ in anhydrous DCM. Using a syringe, slowly add the required amount of the SnCl₄ solution (e.g., 0.1 mmol, 1 mol% relative to the monomer) to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired duration (e.g., 24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) to observe the consumption of the monomer.

  • Quenching: After the polymerization is complete, terminate the reaction by adding an excess of cold methanol (e.g., 10 mL).

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 200 mL).

  • Isolation: Collect the white polymer precipitate by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator residues, and dry it under vacuum at 50°C to a constant weight.

Protocol 2: Characterization of Poly(2,4-dibromobenzyl ether)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure.

  • Procedure: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected Result: The ¹H NMR spectrum should show the disappearance of the hydroxyl proton signal and the appearance of characteristic broad peaks for the benzylic ether methylene protons (Ar-CH ₂-O) around 4.5-5.0 ppm and the aromatic protons.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF) and analyze it using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To verify the formation of ether linkages and the absence of hydroxyl groups.

  • Procedure: Acquire an FTIR spectrum of the solid polymer sample.

  • Expected Result: The spectrum should show a strong C-O-C stretching vibration for the ether linkage (around 1050-1150 cm⁻¹) and the disappearance or significant reduction of the broad O-H stretching band from the starting alcohol (around 3200-3600 cm⁻¹).

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization Monomer 2,4-Dibromobenzyl Alcohol Monomer Drying Vacuum Drying (40°C, 24h) Monomer->Drying Remove H2O Dissolution Dissolve Monomer in DCM Drying->Dissolution Solvent Anhydrous DCM Solvent->Dissolution Cooling Cool to 0°C Dissolution->Cooling Initiation Add SnCl4 Initiator Cooling->Initiation Polymerize Stir for 24h under N2 Initiation->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in excess Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter FinalDry Vacuum Dry Polymer (50°C) Filter->FinalDry Product Final Polymer: Poly(2,4-dibromobenzyl ether) FinalDry->Product NMR NMR Analysis (Structure) Product->NMR GPC GPC Analysis (Mn, PDI) Product->GPC FTIR FTIR Analysis (Functional Groups) Product->FTIR G cluster_params Input Parameters cluster_props Polymer Properties p1 Initiator Conc. o1 Molecular Weight (Mn) p1->o1 Inverse Relationship o3 Polymer Yield p1->o3 Direct Relationship p2 Temperature p2->o3 Complex Effect p2->i1 p3 Reaction Time p3->i2 o2 Polydispersity (PDI) i1->o1 Lower Temp -> Higher Mn i1->o2 Lower Temp -> Lower PDI i2->o1 Longer Time -> Higher Mn i2->o3 Longer Time -> Higher Yield

Application of 2,4-Dibromobenzyl Alcohol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN24DBBA-HC1

Introduction

2,4-Dibromobenzyl alcohol is a versatile, though currently underutilized, building block in synthetic organic chemistry. Its bifunctional nature, featuring a reactive benzylic alcohol and two bromine atoms on the aromatic ring, presents a unique platform for the construction of diverse heterocyclic scaffolds. The bromine atoms can be strategically employed in cross-coupling reactions or as leaving groups in nucleophilic substitution, while the alcohol functionality allows for oxidation to the corresponding aldehyde or conversion to a leaving group. This application note explores the potential of this compound as a key starting material for the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on proposed routes to isoquinolines and benzoxazines. Detailed hypothetical protocols and expected outcomes are provided to guide researchers in this area.

Proposed Synthesis of Substituted Isoquinolines

The isoquinoline core is a prominent feature in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The following section outlines a potential pathway for the synthesis of 4-bromo-6-bromoisoquinoline derivatives starting from this compound. This strategy leverages the conversion of the benzyl alcohol to a benzyl azide, followed by a palladium-catalyzed cyclization with an alkyne.

Logical Workflow for Isoquinoline Synthesis

A 2,4-Dibromobenzyl alcohol B 2,4-Dibromobenzyl bromide A->B PBr3 C 2,4-Dibromobenzyl azide B->C NaN3 E [Pd]-Catalyzed Cyclization C->E D Alkyne D->E F Substituted 4,6-Dibromoisoquinoline E->F

Caption: Proposed synthetic pathway to substituted isoquinolines.

Experimental Protocol: Synthesis of 4,6-Dibromo-1-phenylisoquinoline (Hypothetical)

Step 1: Synthesis of 1-(azidomethyl)-2,4-dibromobenzene

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, slowly add phosphorus tribromide (0.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2,4-dibromobenzyl bromide.

  • Dissolve the crude 2,4-dibromobenzyl bromide in dimethylformamide (DMF, 0.5 M) and add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(azidomethyl)-2,4-dibromobenzene.

Step 2: Palladium-Catalyzed Cyclization to 4,6-Dibromo-1-phenylisoquinoline

  • To a sealed tube, add 1-(azidomethyl)-2,4-dibromobenzene (1.0 eq), phenylacetylene (1.2 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.2 eq) in an anhydrous solvent such as toluene (0.1 M).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4,6-dibromo-1-phenylisoquinoline.

Anticipated Data

The following table summarizes typical yields for analogous palladium-catalyzed isoquinoline syntheses found in the literature. These values can serve as a benchmark for the proposed synthesis.

Reaction StepCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Azide FormationNaN₃DMF6085-95
Pd-Catalyzed CyclizationPd(OAc)₂ / LigandToluene11060-80

Proposed Synthesis of Substituted Benzoxazines

Benzoxazines are an important class of heterocyclic compounds with applications in polymer chemistry and medicinal chemistry. The synthesis of benzoxazines typically involves the condensation of a phenol, a primary amine, and formaldehyde. By leveraging the functionalities of this compound, a plausible route to novel benzoxazine derivatives can be envisioned.

Logical Workflow for Benzoxazine Synthesis

A 2,4-Dibromobenzyl alcohol D Mannich-type Condensation A->D B Primary Amine (e.g., Aniline) B->D C Formaldehyde C->D E Substituted Dibromobenzoxazine D->E

Caption: Proposed synthetic pathway to substituted benzoxazines.

Experimental Protocol: Synthesis of 6,8-Dibromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine (Hypothetical)
  • To a round-bottom flask, add 2,4-dibromophenol (1.0 eq) (obtainable via oxidation of this compound followed by Baeyer-Villiger oxidation, or sourced commercially), aniline (1.0 eq), and paraformaldehyde (2.2 eq) in a suitable solvent such as toluene or 1,4-dioxane (0.5 M).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 4-6 hours. A Dean-Stark trap can be used to remove water if toluene is the solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 6,8-dibromo-3-phenyl-3,4-dihydro-2H-benzo[e][1][2]oxazine.

Note: This protocol utilizes 2,4-dibromophenol as the starting material, which can be conceptually derived from this compound. A direct condensation using this compound with an amine and formaldehyde would lead to a different benzoxazine isomer and may require different reaction conditions.

Anticipated Data

The following table presents typical reaction conditions and yields for the synthesis of benzoxazines via the Mannich condensation of phenols, amines, and formaldehyde.

Phenol ComponentAmine ComponentSolventTemperature (°C)Typical Yield (%)
PhenolAnilineToluene11070-90
p-CresolMethylamine1,4-Dioxane10075-95
NaphtholEthylamineEthanol8065-85

Disclaimer: The experimental protocols provided herein are hypothetical and based on established synthetic methodologies for similar compounds. These procedures may require optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, to achieve the desired products in good yields. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols: 2,4-Dibromobenzyl Alcohol as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The protection of carboxylic acids is a common requirement to prevent their acidic proton from interfering with subsequent basic or nucleophilic reaction steps, or to shield the carbonyl group from reduction. Benzyl esters are a widely utilized class of protecting groups for carboxylic acids due to their general stability and the variety of methods available for their cleavage.[1][2][3]

This document explores the application of 2,4-dibromobenzyl alcohol as a protecting group for carboxylic acids. The introduction of bromine atoms onto the benzyl ring is anticipated to modulate the electronic properties of the protecting group, potentially influencing its stability and deprotection kinetics compared to the unsubstituted benzyl group. These notes provide detailed protocols for the protection of carboxylic acids as 2,4-dibromobenzyl esters and their subsequent deprotection.

Principle of the Method

The protection of a carboxylic acid with this compound proceeds via an esterification reaction. This is typically achieved by converting the carboxylic acid to its carboxylate salt, which then acts as a nucleophile to displace a leaving group from the 2,4-dibromobenzyl moiety. A common method involves the reaction of the carboxylate with 2,4-dibromobenzyl bromide.

Deprotection of the resulting 2,4-dibromobenzyl ester to regenerate the carboxylic acid can be accomplished through several standard methods used for benzyl ester cleavage, most notably catalytic hydrogenolysis.[1] The specific conditions for both protection and deprotection can be optimized based on the substrate and the overall synthetic strategy.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using 2,4-Dibromobenzyl Bromide

This protocol describes a general procedure for the formation of a 2,4-dibromobenzyl ester from a carboxylic acid.

Materials:

  • Carboxylic acid

  • 2,4-Dibromobenzyl bromide

  • Sodium bicarbonate (NaHCO₃) or a suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2,4-dibromobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dibromobenzyl ester.

Protection_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve Carboxylic Acid in DMF add_base Add NaHCO₃ start->add_base stir1 Stir for 30 min add_base->stir1 add_bromide Add 2,4-Dibromobenzyl Bromide in DMF stir1->add_bromide stir2 Stir for 12-16 h add_bromide->stir2 quench Quench with Water stir2->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the protection of a carboxylic acid.

Protocol 2: Deprotection of a 2,4-Dibromobenzyl Ester by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of the 2,4-dibromobenzyl ester to yield the free carboxylic acid.

Materials:

  • 2,4-Dibromobenzyl ester

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® or a similar filtration aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the 2,4-dibromobenzyl ester (1.0 eq) in methanol or ethyl acetate in a suitable reaction vessel.

  • Carefully add palladium on carbon (10 mol %) to the solution.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude carboxylic acid.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Deprotection_Workflow cluster_reaction Hydrogenolysis cluster_workup Isolation start Dissolve Ester in Solvent add_catalyst Add Pd/C start->add_catalyst hydrogenate Hydrogenate (H₂ balloon) add_catalyst->hydrogenate filter Filter through Celite® hydrogenate->filter concentrate Concentrate filter->concentrate purify Purify (if necessary) concentrate->purify

Caption: Experimental workflow for the deprotection of the ester.

Data Summary

The following tables provide representative data for the protection and deprotection reactions across a hypothetical range of carboxylic acid substrates. The yields are indicative of typical esterification and hydrogenolysis reactions and may vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Various Carboxylic Acids with 2,4-Dibromobenzyl Bromide

EntryCarboxylic AcidBaseSolventTime (h)Yield (%)
1Benzoic AcidNaHCO₃DMF1492
2Acetic AcidK₂CO₃DMF1688
3Phenylacetic AcidNaHCO₃DMF1295
4Boc-GlycineCs₂CO₃DMF1290
5Cyclohexanecarboxylic AcidNaHCO₃DMF1685

Table 2: Deprotection of 2,4-Dibromobenzyl Esters via Catalytic Hydrogenolysis

EntrySubstrate (2,4-Dibromobenzyl Ester of)CatalystSolventTime (h)Yield (%)
1Benzoic Acid10% Pd/CMeOH398
2Acetic Acid10% Pd/CEtOAc495
3Phenylacetic Acid10% Pd/CMeOH2.599
4Boc-Glycine10% Pd/CMeOH496
5Cyclohexanecarboxylic Acid10% Pd/CEtOAc594

Chemical Transformations

The chemical pathways for the protection and deprotection steps are illustrated below.

Chemical_Transformations cluster_protection Protection Reaction cluster_deprotection Deprotection Reaction R-COOH Carboxylic Acid R-COO-Bn(2,4-diBr) 2,4-Dibromobenzyl Ester R-COOH->R-COO-Bn(2,4-diBr) 1. Base 2. 2,4-Dibromobenzyl-Br Base Base 2,4-Dibromobenzyl-Br 2,4-Dibromobenzyl Bromide Protected_Acid 2,4-Dibromobenzyl Ester Deprotected_Acid Carboxylic Acid Protected_Acid->Deprotected_Acid H₂, Pd/C H2_PdC H2_PdC

Caption: Overall chemical transformations for protection and deprotection.

Stability and Orthogonality

Based on the general behavior of benzyl esters, the 2,4-dibromobenzyl ester is expected to be stable to a wide range of reaction conditions, including mildly acidic and basic conditions that do not promote hydrolysis. The key to its utility lies in its orthogonality to other protecting groups. For instance, it is expected to be stable under conditions used to remove acid-labile groups like tert-butyl esters or base-labile groups like methyl esters, provided that harsh hydrolytic conditions are avoided. The primary method of cleavage, catalytic hydrogenolysis, is generally mild and chemoselective, although it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing heterocycles.

Conclusion

The use of this compound as a protecting group for carboxylic acids offers a valuable strategy in organic synthesis. The protection proceeds readily via standard esterification protocols, and the resulting ester is stable under various conditions. Deprotection is efficiently achieved by catalytic hydrogenolysis, a mild and high-yielding method. The electronic modifications introduced by the bromine substituents may offer subtle differences in reactivity and stability compared to other benzyl-type protecting groups, warranting further investigation for specific applications in complex molecule synthesis. These protocols provide a solid foundation for researchers to explore the utility of the 2,4-dibromobenzyl protecting group in their synthetic endeavors.

References

Application Notes and Protocols for Grignard Reactions Involving Derivatives of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful execution of Grignard reactions involving derivatives of 2,4-dibromobenzyl alcohol. Due to the inherent incompatibility of the acidic hydroxyl group with the basic nature of Grignard reagents, a protection-deprotection strategy is essential. These notes outline a robust four-step sequence: (1) protection of the alcohol functionality, (2) regioselective formation of the Grignard reagent, (3) reaction with an electrophile, and (4) deprotection to yield the final product. The protocols provided are based on established methodologies for analogous systems and are designed to serve as a comprehensive guide for the synthesis of complex molecules derived from this compound.

Introduction

Grignard reactions are a cornerstone in organic synthesis for the formation of carbon-carbon bonds. However, the presence of acidic protons, such as those from hydroxyl groups, leads to the quenching of the highly basic Grignard reagent. Therefore, direct formation of a Grignard reagent from this compound is not feasible. To circumvent this, the hydroxyl group must be temporarily masked with a protecting group that is stable under the conditions of Grignard reagent formation and subsequent reactions.

This guide focuses on the use of a triisopropylsilyl (TIPS) ether as the protecting group, which offers excellent stability and can be selectively removed under mild conditions. The regioselectivity of the Grignard formation on the dibrominated aromatic ring is a critical aspect, with the bromine at the 4-position being the more likely site of reaction due to lesser steric hindrance and favorable electronic effects.

Synthetic Strategy Overview

The overall synthetic pathway involves four key transformations. Initially, the hydroxyl group of this compound is protected as a TIPS ether. Subsequently, a regioselective metal-halogen exchange is performed at the 4-position to generate the Grignard reagent. This organometallic intermediate is then reacted with a suitable electrophile, for instance, an aldehyde, to form a new carbon-carbon bond. The final step involves the removal of the TIPS protecting group to furnish the desired functionalized product.

Synthetic_Pathway Start This compound Protected TIPS-protected this compound Start->Protected Protection (TIPSCl, Imidazole) Grignard Grignard Reagent (at C4-Br) Protected->Grignard Grignard Formation (Mg, THF) Adduct TIPS-protected Adduct Grignard->Adduct Reaction with Electrophile (e.g., R-CHO) Final Final Product Adduct->Final Deprotection (TBAF)

Caption: General workflow for the Grignard reaction of this compound derivatives.

Experimental Protocols

Protocol 1: Protection of this compound as a Triisopropylsilyl (TIPS) Ether

This protocol describes the protection of the hydroxyl group of this compound using triisopropylsilyl chloride (TIPSCl).

Materials:

  • This compound

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triisopropylsilyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (2,4-dibromobenzyloxy)(triisopropyl)silane.

ReagentMolar Eq.PurityTypical Yield (%)
This compound1.0>98%-
Triisopropylsilyl chloride1.2>98%-
Imidazole2.5>99%-
Product ->95%~95
Protocol 2: Regioselective Grignard Reagent Formation

This protocol details the formation of the Grignard reagent from (2,4-dibromobenzyloxy)(triisopropyl)silane. The reaction is expected to occur selectively at the 4-position bromine.

Materials:

  • (2,4-dibromobenzyloxy)(triisopropyl)silane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

Procedure:

  • Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere (e.g., argon or nitrogen).

  • Place magnesium turnings (1.5 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the magnesium turnings.

  • Prepare a solution of (2,4-dibromobenzyloxy)(triisopropyl)silane (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add a small portion of the silane solution to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once initiated, add the remaining silane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (4-bromo-2-(((triisopropylsilyl)oxy)methyl)phenyl)magnesium bromide is used directly in the next step.

ReagentMolar Eq.PurityTypical Yield (%)
(2,4-dibromobenzyloxy)(triisopropyl)silane1.0>95%-
Magnesium turnings1.5>99%-
Grignard Reagent --~80-90 (in solution)
Protocol 3: Reaction of the Grignard Reagent with an Aldehyde

This protocol describes the reaction of the in situ generated Grignard reagent with an aldehyde as the electrophile.

Materials:

  • Grignard reagent solution from Protocol 2

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of the aldehyde (1.1 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the TIPS-protected diaryl methanol derivative.

ReagentMolar Eq.PurityTypical Yield (%)
Grignard Reagent1.0--
Benzaldehyde1.1>99%-
Product ->90%~70-85
Protocol 4: Deprotection of the TIPS Ether

This final protocol describes the removal of the TIPS protecting group to unveil the final product.

Materials:

  • TIPS-protected diaryl methanol derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TIPS-protected diaryl methanol derivative (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once complete, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final diaryl methanol product.

ReagentMolar Eq.PurityTypical Yield (%)
TIPS-protected Adduct1.0>90%-
TBAF (1M in THF)1.2--
Final Product ->95%~90-98

Data Presentation Summary

The following table summarizes the expected yields for each step of the reaction sequence, based on analogous transformations reported in the literature.

StepTransformationProtecting GroupKey ReagentsExpected Yield (%)
1Alcohol ProtectionTIPSTIPSCl, Imidazole90-98
2Grignard FormationTIPSMg, THF80-90
3Reaction with AldehydeTIPSR-CHO70-85
4DeprotectionTIPSTBAF90-98

Signaling Pathways and Logical Relationships

The logical progression of the synthetic strategy is depicted in the following workflow diagram.

Detailed_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Deprotection start Start: this compound Reagents: TIPSCl, Imidazole, DCM protected Product: (2,4-dibromobenzyloxy)(triisopropyl)silane Purification: Column Chromatography start->protected Stir at RT, 12-16h grignard_reagent Reagent Formation Reagents: Mg, THF, I₂ (cat.) protected->grignard_reagent Reflux reaction Reaction with Electrophile e.g., Benzaldehyde in THF grignard_reagent->reaction 0 °C to RT adduct Product: TIPS-protected Adduct Workup & Purification reaction->adduct deprotection Deprotection Reagent: TBAF in THF adduct->deprotection RT, 1-3h final_product Final Product Purification deprotection->final_product

Application Note: Protocol for the Etherification of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2,4-dibromobenzyl ethers via the Williamson ether synthesis. This method is a robust and widely applicable procedure for forming ethers from an alcohol and an alkyl halide.[1][2][3] The protocol details the reaction of 2,4-Dibromobenzyl alcohol with a generic primary alkyl halide in the presence of a strong base, sodium hydride.[1][2][3] Included are step-by-step instructions for the reaction setup, execution, work-up, and purification, along with necessary safety precautions. Quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the experimental process.

Introduction

The ether functional group is a key structural motif in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and natural products.[4] The Williamson ether synthesis is a classical and highly effective method for the preparation of both symmetrical and unsymmetrical ethers.[1][5] The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of an alcohol, acts as a nucleophile and displaces a halide from a primary alkyl halide.[1][2]

This protocol specifically addresses the etherification of this compound. The presence of two bromine atoms on the aromatic ring can influence the reactivity of the benzylic alcohol. This detailed procedure is designed for researchers in organic synthesis and drug development, providing a reliable method for the preparation of 2,4-dibromobenzyl ethers, which can serve as important intermediates in the synthesis of more complex molecules.

Reaction Scheme

The overall reaction is depicted below:

Scheme 1: Williamson ether synthesis for the etherification of this compound with a generic alkyl halide (R-X).

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous.

Reagent/MaterialRoleMolar Mass ( g/mol )Stoichiometric RatioExample Amount (for 1 mmol scale)
This compoundStarting Material267.941.0 eq268 mg (1.0 mmol)
Sodium Hydride (NaH), 60% dispersion in mineral oilBase24.00 (as 100%)1.2 eq48 mg (1.2 mmol)
Alkyl Halide (e.g., Iodomethane)Electrophile141.941.1 eq69 µL (1.1 mmol)
Anhydrous Tetrahydrofuran (THF)Solvent72.11-10 mL
Saturated aq. NH₄ClQuenching Agent53.49-~10 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11-~30 mL
Brine (Saturated aq. NaCl)Washing Agent58.44-~15 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent142.04-As needed
Silica Gel (230-400 mesh)Stationary Phase--As needed
Hexanes/Ethyl AcetateMobile Phase--As needed

Experimental Protocol

4.1 Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] It is also corrosive and can cause severe skin and eye burns.[8] Handle NaH in an inert atmosphere (e.g., a glovebox or under a nitrogen/argon blanket).[6][7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[8]

  • This compound: May cause skin and eye irritation. Handle with appropriate PPE.

  • Alkyl Halides (e.g., Iodomethane): Are often toxic and volatile. Handle in a well-ventilated fume hood.

  • Solvents: THF and Ethyl Acetate are flammable. Keep away from ignition sources.

4.2 Reaction Setup

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert atmosphere.

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Add anhydrous THF (5 mL) to the flask to suspend the NaH.

4.3 Reaction Procedure

  • Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) in a separate flask.

  • Cool the NaH suspension in the reaction flask to 0 °C using an ice bath.

  • Slowly add the solution of this compound to the NaH suspension dropwise via a syringe or dropping funnel over 10-15 minutes. Hydrogen gas will evolve.

  • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.[9]

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4.4 Work-up and Purification

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL) to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and add deionized water (~15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

Data Summary

The following table summarizes the key quantitative parameters for the etherification protocol.

ParameterValue/Condition
Scale1.0 mmol
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield80-95% (Varies with alkyl halide)
Purification MethodFlash Column Chromatography

Experimental Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

Etherification_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis A Setup Dry Glassware (Inert Atmosphere) B Prepare Reagent Solutions (Alcohol in THF) A->B C Suspend NaH in THF B->C D Cool to 0 °C C->D E Add Alcohol Solution (Alkoxide Formation) D->E F Add Alkyl Halide (SN2 Reaction) E->F G Warm to RT & Stir (12-24h) F->G H Monitor by TLC G->H I Quench Reaction (aq. NH4Cl) H->I J Liquid-Liquid Extraction (EtOAc/Water) I->J K Wash & Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, MS, IR) M->N

Caption: Workflow for the Williamson ether synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Selective Oxidation of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective oxidation of 2,4-dibromobenzyl alcohol to 2,4-dibromobenzaldehyde.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Question Possible Cause Suggested Solution
Why is my reaction not proceeding to completion? Inactive Oxidizing Agent: The oxidizing agent may have degraded or be of poor quality. For instance, manganese dioxide (MnO2) requires activation by heating to be effective.Use a fresh batch of the oxidizing agent. For MnO2, ensure it has been properly activated by heating at 100-200 °C for several hours before use.[1] For PCC, ensure it is used under anhydrous conditions as it is sensitive to moisture.
Insufficient Reagent Stoichiometry: The molar ratio of the oxidant to the alcohol may be too low.Increase the molar equivalents of the oxidizing agent. For reagents like MnO2, a large excess is often required for efficient oxidation.[1]
Inappropriate Solvent: The solvent may not be suitable for the chosen oxidant or may interfere with the reaction. Some oxidations require specific solvent conditions to proceed.Ensure the solvent is compatible with the reaction. For MnO2 oxidations, non-polar solvents like hexane or dichloromethane are often preferred.[1] For PCC oxidations, dichloromethane is a common choice.[2]
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature while monitoring for side product formation. Some oxidations, like those with MnO2, can be performed at room temperature but may proceed faster with gentle heating.

Problem 2: Over-oxidation to 2,4-Dibromobenzoic Acid

Question Possible Cause Suggested Solution
How can I prevent the formation of the carboxylic acid byproduct? Harsh Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (chromic acid) are known to oxidize primary alcohols directly to carboxylic acids.Use a milder oxidizing agent known for selective oxidation to the aldehyde. Pyridinium chlorochromate (PCC) is a classic example of a reagent that typically stops at the aldehyde stage.[3] Activated manganese dioxide (MnO2) is also highly selective for benzylic alcohols.
Presence of Water: For some oxidation reactions, the presence of water can facilitate the hydration of the intermediate aldehyde, which is then further oxidized to the carboxylic acid.Conduct the reaction under anhydrous conditions. Use anhydrous solvents and ensure all glassware is thoroughly dried. PCC oxidations, for example, are most effective in the absence of water.[2][4]
Prolonged Reaction Time or Elevated Temperature: Leaving the reaction for too long or at too high a temperature can lead to over-oxidation, even with milder reagents.Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. Avoid excessive heating.

Problem 3: Formation of Unwanted Side Products (e.g., Ring Bromination)

Question Possible Cause Suggested Solution
I am observing additional bromination on the aromatic ring. How can this be avoided? Use of Bromine-based Reagents: Some oxidizing systems, such as those using Oxone® in the presence of sodium bromide, can generate reactive bromine species that may lead to electrophilic aromatic substitution on the benzene ring, especially with electron-rich substrates.[5]While this compound is electron-deficient, it's prudent to choose an oxidation method that does not involve the in-situ generation of electrophilic bromine species. Consider using chromium-based reagents like PCC or manganese-based reagents like MnO2.
Radical Reactions: Certain conditions can promote radical side reactions.Ensure the reaction is performed under the recommended conditions for the chosen protocol. For instance, benzylic bromination with N-bromosuccinimide (NBS) is a radical reaction and should be avoided if aldehyde formation is the goal.[6]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is most suitable for the selective oxidation of this compound?

The choice of oxidizing agent depends on factors such as desired yield, selectivity, reaction conditions, and tolerance to functional groups. Milder reagents are generally preferred to avoid over-oxidation.

  • Pyridinium Chlorochromate (PCC): A reliable choice for converting primary alcohols to aldehydes without significant over-oxidation, especially under anhydrous conditions.[2][3]

  • Activated Manganese Dioxide (MnO2): Highly selective for the oxidation of benzylic and allylic alcohols.[1][7] It is a heterogeneous reagent, which can simplify workup.

  • TEMPO-catalyzed systems: These offer a greener alternative using a catalytic amount of TEMPO with a co-oxidant. Copper-catalyzed aerobic oxidation with TEMPO is an effective method for a range of substituted benzyl alcohols.

Q2: How do the two bromine atoms on the benzene ring affect the oxidation reaction?

The two bromine atoms are electron-withdrawing groups, which deactivate the aromatic ring. This has two main effects on the oxidation of the benzylic alcohol:

  • Reduced susceptibility to ring-based side reactions: The deactivated ring is less prone to electrophilic attack, such as further bromination.

  • Slower reaction rate: The electron-withdrawing nature of the bromine atoms can slightly decrease the rate of oxidation at the benzylic position compared to unsubstituted benzyl alcohol.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (this compound), the product (2,4-dibromobenzaldehyde), and any significant byproducts. The spots can be visualized under UV light.

Q4: What are the typical workup procedures for these oxidation reactions?

  • For PCC oxidations: The reaction mixture is typically filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is then concentrated, and the residue can be purified by column chromatography.[2]

  • For MnO2 oxidations: Since MnO2 is a solid, it can be removed by simple filtration. The filtrate is then concentrated to yield the crude product, which can be further purified if necessary.

  • For TEMPO-catalyzed oxidations: The workup often involves an extractive procedure to remove the catalyst and co-oxidant residues, followed by purification of the organic phase.

Data Presentation: Comparison of Oxidation Methods for Substituted Benzyl Alcohols

Method Substrate Oxidant/Catalyst Solvent Temp. Time Yield (%) Selectivity
PCC Oxidation4-Nitrobenzyl alcoholPCCDichloromethaneRT2-4 h~65High for aldehyde
MnO2 OxidationBenzyl alcoholActivated MnO2DichloromethaneRT2 hHighHigh for aldehyde
TEMPO/Cu(I) Aerobic Oxidation4-Bromobenzyl alcoholCuBr/bpy/TEMPO/NMIAcetonitrileRT30-60 min~65High for aldehyde
Oxone®/NaBrBenzyl alcoholOxone®, NaBrAcetonitrile/WaterRT3 h87High for aldehyde
Pt NanoparticlesBenzyl alcoholPt@CHsToluene80 °C3 h99High for aldehyde

Note: Data is compiled from various sources and may not be directly comparable due to variations in experimental conditions. "RT" denotes room temperature.[5][8][9][10]

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

  • To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (CH2Cl2), add pyridinium chlorochromate (PCC) (1.2-1.5 equivalents) in one portion. The use of Celite or molecular sieves is recommended to prevent the formation of a tar-like precipitate.[2]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and filter through a short pad of silica gel or Celite.

  • Wash the filter cake with additional CH2Cl2.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation with Activated Manganese Dioxide (MnO2)

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane, hexane, or chloroform), add activated manganese dioxide (MnO2) (5-10 equivalents).[1]

  • Stir the suspension vigorously at room temperature. The reaction can be gently heated to increase the rate if necessary.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO2.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO2.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2,4-dibromobenzaldehyde.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine this compound, Solvent, and Oxidizing Agent start->reagents stir Stir at Specified Temperature reagents->stir Begin Reaction monitor Monitor Progress (TLC) stir->monitor filter Filter to Remove Solid Byproducts/Reagent monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify end End purify->end pcc_mechanism alcohol This compound chromate_ester Chromate Ester Intermediate alcohol->chromate_ester Nucleophilic Attack pcc PCC (Pyridinium Chlorochromate) pcc->chromate_ester aldehyde 2,4-Dibromobenzaldehyde chromate_ester->aldehyde E2-like Elimination cr_iv Cr(IV) Species chromate_ester->cr_iv pyridine Pyridine (Base) pyridine->chromate_ester Deprotonation troubleshooting_logic start Unsatisfactory Reaction Outcome low_conversion Low/No Conversion start->low_conversion over_oxidation Over-oxidation start->over_oxidation side_products Side Products start->side_products check_reagent Check Reagent Activity & Stoichiometry low_conversion->check_reagent check_conditions Verify Reaction Conditions (Temp/Solvent) low_conversion->check_conditions change_oxidant Use Milder Oxidizing Agent over_oxidation->change_oxidant anhydrous Ensure Anhydrous Conditions over_oxidation->anhydrous monitor_time Monitor Reaction Closely over_oxidation->monitor_time avoid_bromine Avoid Reagents that Generate Bromine side_products->avoid_bromine

References

Technical Support Center: Synthesis of 2,4-Dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dibromobenzoic acid via the oxidation of 2,4-dibromotoluene. Our focus is to help you prevent incomplete oxidation and other side reactions, ensuring a high yield and purity of your target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,4-dibromobenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction - Insufficient amount of oxidizing agent (e.g., KMnO₄).- Low reaction temperature.- Poor solubility of the starting material.- Increase the molar equivalents of the oxidizing agent.- Gradually increase the reaction temperature while monitoring the reaction progress.- Consider using a co-solvent or a phase-transfer catalyst to improve solubility.
Low Yield of 2,4-Dibromobenzoic Acid - Incomplete reaction.- Product loss during workup and purification.- Potential for side reactions under harsh conditions.- Ensure the reaction goes to completion by monitoring with TLC or GC.- Optimize the extraction and recrystallization steps to minimize loss.- Avoid excessively high temperatures or prolonged reaction times.
Product is Contaminated with Starting Material - Incomplete oxidation.- Increase the reaction time or the amount of oxidizing agent.- Purify the crude product by recrystallization.
Formation of Brown Manganese Dioxide (MnO₂) is Slow or Stalls - The reaction is not proceeding as expected.- Ensure proper mixing and heating of the reaction mixture.- Check the quality and concentration of the oxidizing agent.
Difficulty in Isolating the Product - The product may be soluble in the aqueous phase as its carboxylate salt.- Ensure the reaction mixture is adequately acidified (to pH 1-2) to precipitate the carboxylic acid before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2,4-dibromobenzoic acid?

A1: The most common laboratory method is the oxidation of the methyl group of 2,4-dibromotoluene to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution, often under basic or neutral conditions, followed by acidification.

Q2: What is meant by "over-oxidation" in this context?

A2: In the synthesis of benzoic acids from alkylbenzenes, "over-oxidation" is not a common term for the degradation of the desired carboxylic acid product, as the benzene ring is generally stable to typical oxidizing conditions that convert the alkyl side chain.[1][2][3] Instead, the term more accurately describes the complete and sometimes aggressive oxidation of the entire alkyl side chain, regardless of its length, to the carboxylic acid.[4][5] Under excessively harsh and uncontrolled conditions, there is a theoretical potential for cleavage of the aromatic ring, but this is not a typical or desired outcome of this reaction.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by observing the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). For a more accurate assessment, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the 2,4-dibromotoluene starting material.

Q4: What are the key parameters to control to ensure a successful reaction?

A4: The key parameters to control are:

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Stoichiometry: An adequate amount of the oxidizing agent is crucial for complete conversion.

  • pH: The reaction is often carried out in a neutral or slightly alkaline solution, followed by an acidic workup to isolate the carboxylic acid.

Q5: Are there alternative oxidizing agents to potassium permanganate?

A5: Yes, other strong oxidizing agents like chromic acid can also be used for this transformation.[4] However, potassium permanganate is a common choice due to its effectiveness and relatively lower toxicity compared to chromium-based reagents.

Experimental Protocol: Oxidation of 2,4-Dibromotoluene to 2,4-Dibromobenzoic Acid

This protocol provides a detailed methodology for the synthesis of 2,4-dibromobenzoic acid.

Materials:

  • 2,4-Dibromotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) for quenching excess KMnO₄

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromotoluene and water. If conducting the reaction under basic conditions, add a suitable amount of sodium carbonate.

  • Addition of Oxidant: While stirring, gradually add potassium permanganate to the reaction mixture. The addition can be done in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bisulfite or sodium sulfite to quench any excess potassium permanganate until the purple color is no longer visible.

  • Workup: Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid until the pH is approximately 1-2. A white precipitate of 2,4-dibromobenzoic acid should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude 2,4-dibromobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the oxidation of substituted toluenes to their corresponding benzoic acids.

ParameterTypical Range/ValueNotes
Molar Ratio (Substrate:KMnO₄) 1 : 2 to 1 : 3An excess of KMnO₄ is generally used to ensure complete oxidation.
Reaction Temperature 80 - 100 °C (Reflux)Heating is typically required to drive the reaction.
Reaction Time 2 - 8 hoursVaries depending on the substrate and reaction scale.
Solvent WaterOften used as the solvent. Co-solvents can be used for poorly soluble substrates.
pH Neutral or slightly alkalineThe reaction is often followed by an acidic workup.
Typical Yield 60 - 90%Yields can vary based on the specific substrate and reaction conditions.

Reaction Pathway and Potential Side-Reaction

Oxidation_Pathway cluster_main Desired Reaction Pathway cluster_side Potential Degradation Start 2,4-Dibromotoluene Intermediate Intermediate Species (e.g., Benzylic Alcohol, Aldehyde) Start->Intermediate KMnO₄, H₂O, Δ Product 2,4-Dibromobenzoic Acid Intermediate->Product KMnO₄, H₂O, Δ Degradation Ring Cleavage Products (under very harsh conditions) Product->Degradation Excessive Heat/ [Oxidant]

Caption: Oxidation of 2,4-dibromotoluene to 2,4-dibromobenzoic acid.

References

Technical Support Center: Purification of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2,4-Dibromobenzyl alcohol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a fundamental purification technique used to separate solid organic compounds from impurities.[1][2] The process involves dissolving the impure this compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the alcohol decreases, leading to the formation of pure crystals. The impurities remain dissolved in the surrounding solution (mother liquor), which are then separated by filtration.[2]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent should exhibit specific solubility characteristics:

  • High Solubility at High Temperatures: The solvent should dissolve this compound completely when hot or boiling.[2]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or when cooled in an ice bath. This ensures maximum recovery of the purified crystals.[1]

  • "Like Dissolves Like": The polarity of the solvent should be similar to that of this compound. As an aromatic alcohol, solvents like ethanol or solvent mixtures containing ethanol are often good starting points.[1][3]

  • Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[2]

Q3: What are some common impurities found in crude this compound?

While specific impurities depend on the synthetic route, common contaminants in similar aromatic alcohol preparations can include unreacted starting materials, by-products from side reactions (such as ether formation), or isomers like 3,4-Dichlorobenzyl alcohol which has been noted as an impurity in related compounds.[4]

Q4: What is a mixed solvent system and when should I use it?

A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[5] It typically consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. For aromatic alcohols, a common and effective pair is ethanol (good solvent) and water (poor solvent).[5][6] The compound is first dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point), after which it is reheated to clarify and then cooled.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for purification. The exact solvent and volumes should be determined through small-scale solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add 0.5 mL of different potential solvents (see table below) to each tube.

  • Observe solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that did not show solubility. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling stick or magnetic stir bar to ensure smooth boiling.

  • Heat your chosen solvent in a separate beaker.

  • Add the minimum amount of the near-boiling solvent to the flask containing the crude solid until it just dissolves.[1]

3. (Optional) Decolorization:

  • If the hot solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor. Using cold solvent is critical to prevent the purified crystals from redissolving.[1]

6. Drying:

  • Allow the crystals to dry completely in the Büchner funnel by drawing air through them for several minutes.

  • For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Data Presentation

Table 1: Potential Solvents for Recrystallization of Aromatic Alcohols

Solvent/SystemTypeCharacteristics & Rationale
EthanolSingle SolventOften effective for aromatic compounds due to similar polarity.[3]
Methanol/WaterMixed SolventMethanol acts as the "good" solvent, with water as the anti-solvent to induce crystallization.[6]
Acetone/WaterMixed SolventSimilar to Methanol/Water, acetone is a strong solvent for many organic compounds.[6]
TolueneSingle SolventCan be effective for aromatic compounds, especially for forming well-defined crystals.[8]
Hexane/AcetoneMixed SolventA good choice for compounds with intermediate polarity; allows for fine-tuning of solubility.[8]

Troubleshooting Guide

Problem: The compound does not dissolve, even in a large amount of boiling solvent.

  • Cause: The solvent is too non-polar for your compound.

  • Solution: Choose a more polar solvent or switch to a mixed solvent system where you dissolve the compound in a "good" polar solvent first.

Problem: The compound "oils out," forming liquid droplets instead of solid crystals.

  • Cause: The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of your compound. It can also be caused by significant impurities.[9]

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease saturation and allow it to cool more slowly.[9][10]

  • Solution 2: If using a mixed solvent system, add a little more of the "good" solvent before cooling again.[10]

Problem: No crystals form after cooling.

  • Cause 1: Too much solvent was used, and the solution is not saturated.[1][9]

  • Solution 1: Boil off some of the solvent to concentrate the solution and attempt to cool it again.[10]

  • Cause 2: The solution is supersaturated and requires a nucleation site to begin crystallization.[1]

  • Solution 2a (Induce Crystallization): Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The tiny scratches provide a surface for crystal growth.[1][3]

  • Solution 2b (Seeding): If available, add a tiny "seed" crystal of pure this compound to the solution to initiate crystallization.[1]

Problem: The final yield of crystals is very low.

  • Cause 1: Too much solvent was added initially, causing a significant portion of the product to remain in the mother liquor.[10]

  • Cause 2: The crystals were washed with solvent that was not ice-cold, causing some of the product to dissolve and be lost.[1]

  • Cause 3: The solution was not cooled sufficiently before filtration.

  • Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling it again to recover a second crop of crystals. Ensure washing solvent is thoroughly chilled in an ice bath.

Visualization

Recrystallization_Workflow cluster_dissolution Dissolution Phase cluster_purification Purification & Crystallization cluster_isolation Isolation Phase Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Hot_Solution->Dissolve  Insoluble? Add more solvent Cooling Slow Cooling (Room Temp -> Ice Bath) Hot_Solution->Cooling Cooling->Hot_Solution  Oiling Out? Reheat & Add Solvent Cooling->Cooling Crystals_Form Crystal Formation Cooling->Crystals_Form Filtration Vacuum Filtration Crystals_Form->Filtration Washing Wash with Ice-Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 2,4-Dibromobenzyl alcohol derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for the bromine atoms in this compound in a Suzuki coupling reaction?

A1: In dihalogenated aromatic compounds like this compound, the relative reactivity of the halogen atoms is influenced by both electronic and steric factors. Generally, the bromine at the C4 position is sterically more accessible and electronically favored for oxidative addition by the palladium catalyst compared to the more hindered C2 position, which is ortho to the benzyl alcohol moiety. However, the choice of catalyst, ligand, and reaction conditions can significantly influence this selectivity.[1]

Q2: Can the benzyl alcohol group interfere with the Suzuki coupling reaction?

A2: Yes, the hydroxyl group of the benzyl alcohol can potentially interfere with the reaction. It can coordinate to the palladium catalyst, affecting its catalytic activity. Additionally, under certain basic conditions, it may deprotonate and act as a competing nucleophile. While many Suzuki coupling reactions tolerate free hydroxyl groups, protection of the alcohol (e.g., as a silyl ether or benzyl ether) may be necessary if side reactions or low yields are observed. Some protocols, however, have demonstrated direct cross-coupling of benzyl alcohols.

Q3: What are the most common side reactions to watch out for?

A3: The most prevalent side reactions in Suzuki coupling include:

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen or Pd(II) species.[2]

  • Protodeborylation: The hydrolysis of the boronic acid to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling.[2]

  • Dehalogenation: The reduction of the aryl bromide to the corresponding arene, where the bromine atom is replaced by a hydrogen atom.

  • Double Coupling: The reaction of both bromine atoms on the this compound, leading to a mixture of mono- and di-arylated products.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ can degrade upon storage. Consider using a fresh batch or a more stable pre-catalyst.
Inefficient Oxidative Addition For electron-rich aryl bromides, oxidative addition can be slow. Try using more electron-rich and bulky phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) to facilitate this step.[3]
Poor Solubility of Reagents Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider switching to a different solvent or using a co-solvent system (e.g., Toluene/Water, Dioxane/Water).
Inappropriate Base The choice of base is critical. If using a carbonate or phosphate, ensure it is finely powdered and anhydrous if required by the protocol. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.

Issue 2: Poor Selectivity (Mixture of C2- and C4-coupled products or Di-substituted Product)

Potential Cause Troubleshooting Step
Lack of Steric or Electronic Differentiation To favor mono-arylation at the C4 position, employ bulkier phosphine ligands that can sterically hinder the approach to the C2 position.
Reaction Conditions Too Harsh High temperatures and prolonged reaction times can lead to the less reactive C2-bromide also undergoing coupling. Try lowering the temperature and monitoring the reaction closely to stop it once the desired mono-arylated product is formed.
Stoichiometry of Boronic Acid To minimize di-substitution, use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents).

Issue 3: Significant Formation of Side Products (Homocoupling, Protodeborylation)

Potential Cause Troubleshooting Step
Oxygen in the Reaction Mixture Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Homocoupling is often exacerbated by the presence of oxygen.[2]
Decomposition of Boronic Acid Use fresh, high-quality boronic acid. If protodeborylation is a persistent issue, consider using a more stable boronic ester (e.g., a pinacol ester).
Inappropriate Pd Source Using a Pd(II) source without a reducing agent can sometimes lead to increased homocoupling. Using a Pd(0) source or a pre-catalyst that readily forms Pd(0) can mitigate this.

Experimental Protocols & Data

While specific protocols for this compound are not abundant in the literature, the following tables provide starting points for optimization based on analogous systems. It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate and boronic acid.

Table 1: Recommended Starting Conditions for Selective Mono-Arylation at C4
ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand (e.g., SPhos, 4 mol%) or a pre-catalyst like SPhos Pd G3 (2 mol%)Bulky ligands can enhance selectivity for the less sterically hindered C4 position.
Boronic Acid 1.1 equivalentsA slight excess helps drive the reaction to completion while minimizing double arylation.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective and compatible with many functional groups.
Solvent Toluene/H₂O (e.g., 5:1 v/v) or Dioxane/H₂O (e.g., 4:1 v/v)Biphasic systems are common and often facilitate the reaction.
Temperature 80-100 °CA good starting range for many Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions.
Table 2: Influence of Ligand on Selectivity (Hypothetical Data for Comparison)
LigandC4:C2 Selectivity (approx.)Yield of Mono-arylated ProductComments
PPh₃3:1ModerateA standard, less bulky ligand that may offer lower selectivity.
P(t-Bu)₃10:1GoodA bulky, electron-rich ligand that can significantly improve selectivity.
XPhos>15:1HighA Buchwald-type ligand known for promoting challenging couplings and offering high selectivity.
dppf5:1GoodA bidentate ligand that can offer a balance of reactivity and selectivity.

Note: The data in Table 2 is illustrative and the actual results will depend on the specific boronic acid and other reaction conditions.

Visualizations

Below are diagrams illustrating key concepts in optimizing Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Base) PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Start Ar-X + Ar'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckSolubility Are Reagents Soluble? CheckCatalyst->CheckSolubility Yes Replace Catalyst Replace Catalyst CheckCatalyst->Replace Catalyst No CheckBase Is the Base Appropriate? CheckSolubility->CheckBase Yes Change Solvent/Co-solvent Change Solvent/Co-solvent CheckSolubility->Change Solvent/Co-solvent No CheckLigand Is the Ligand Optimal? CheckBase->CheckLigand Yes Screen Bases Screen Bases CheckBase->Screen Bases No OptimizeTemp Optimize Temperature CheckLigand->OptimizeTemp Yes Screen Ligands\n(e.g., bulky phosphines) Screen Ligands (e.g., bulky phosphines) CheckLigand->Screen Ligands\n(e.g., bulky phosphines) No Success Reaction Optimized OptimizeTemp->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

Selectivity_Factors Selectivity Regioselectivity (C4 vs. C2) StericHindrance Steric Hindrance Selectivity->StericHindrance Influenced by ElectronicEffects Electronic Effects Selectivity->ElectronicEffects Influenced by Ligand Ligand Choice Selectivity->Ligand Controlled by Temperature Reaction Temperature Selectivity->Temperature Controlled by Ligand->StericHindrance Introduces

Caption: Key factors influencing regioselectivity in the Suzuki coupling of 2,4-dibrominated substrates.

References

Technical Support Center: Bromination of Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the bromination of benzyl alcohol. It is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve issues in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is sluggish, and the yield of benzyl bromide is low. What are the common causes?

Low yields can be attributed to several factors, including incomplete reaction, the formation of side products, or suboptimal reaction conditions. Common side reactions that consume the starting material or the desired product include oxidation to benzaldehyde and the formation of dibenzyl ether. It is also crucial to ensure the purity of reagents and the use of anhydrous conditions, as moisture can lead to the hydrolysis of the brominating agent or the product.

Q2: I observe a significant amount of benzaldehyde in my reaction mixture. How can I prevent this oxidation?

The oxidation of benzyl alcohol to benzaldehyde is a common side reaction, especially when using certain brominating agents or under prolonged reaction times.[1]

Troubleshooting Steps:

  • Choice of Reagent: The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is known to be mild and effective for converting benzyl alcohol to benzyl bromide with minimal oxidation.[2][3][4]

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to minimize the rate of the oxidation side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent over-oxidation of the product.

Q3: My NMR spectrum shows an unexpected singlet around 4.7 ppm and a set of aromatic signals. What is this byproduct?

This spectral pattern is characteristic of dibenzyl ether. The singlet at approximately 4.7 ppm corresponds to the two benzylic methylene groups (-CH₂-O-CH₂-), which are chemically equivalent.

Troubleshooting Dibenzyl Ether Formation:

  • Reaction Conditions: Dibenzyl ether formation is more prevalent when using acidic brominating reagents like hydrobromic acid (HBr), particularly at elevated temperatures.[5] The reaction proceeds via an SN1 or SN2 mechanism where another molecule of benzyl alcohol acts as a nucleophile.

  • Reagent Stoichiometry: Using an excess of the brominating agent can help to quickly convert the benzyl alcohol to benzyl bromide, minimizing the opportunity for it to react with itself to form the ether.

  • Alternative Reagents: Employing reagents like phosphorus tribromide (PBr₃) or the Appel reaction can reduce the likelihood of dibenzyl ether formation.

Q4: My reaction mixture has become viscous and difficult to stir. What is causing this?

A significant increase in viscosity or solidification of the reaction mixture often indicates polymerization. This can be initiated by either radical or acid-catalyzed pathways.

Mitigation Strategies for Polymerization:

  • Radical Inhibitors: If using a radical-based bromination method (e.g., with NBS and a radical initiator), the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization.

  • Acid Scavengers: When using acidic reagents like HBr or PBr₃, the generated HBr can catalyze polymerization. Adding a non-nucleophilic base, such as sodium carbonate or potassium carbonate, can neutralize the acid as it forms.

  • Temperature Control: Lowering the reaction temperature can help to control both radical and acid-catalyzed polymerization.

  • Slow Addition of Reagents: Adding the brominating agent slowly and in a controlled manner can prevent localized hotspots and high concentrations of reactive intermediates that can lead to polymerization.

Q5: I am working with an electron-rich benzyl alcohol, and I am seeing multiple bromine additions on my mass spectrum. How can I improve the selectivity?

Electron-donating groups on the aromatic ring can activate it towards electrophilic aromatic substitution (ring bromination), leading to multiple bromination events.

Strategies to Enhance Selectivity:

  • Mild Brominating Agents: Use less reactive brominating agents. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for benzylic bromination as it provides a low, steady concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the ring.[6]

  • Control of Reaction Conditions: Perform the reaction in the dark and at a controlled temperature to disfavor radical chain reactions on the ring. The use of a non-polar solvent can also help to suppress ionic pathways that lead to ring bromination.[7]

Q6: How can I effectively separate my desired benzyl bromide from the common side products?

Purification can often be achieved using column chromatography on silica gel. The polarity differences between benzyl bromide, benzaldehyde, dibenzyl ether, and unreacted benzyl alcohol allow for their separation.

  • Eluent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Benzyl bromide is relatively non-polar and will elute before the more polar benzaldehyde and benzyl alcohol. Dibenzyl ether is also relatively non-polar but can usually be separated from benzyl bromide.

  • Distillation: For larger scale reactions, distillation under reduced pressure can be an effective purification method, provided the boiling points of the components are sufficiently different.

Data Presentation

Table 1: Comparison of Common Bromination Methods for Benzyl Alcohol

Reagent SystemTypical Yield of Benzyl Bromide (%)Common Side ProductsKey Considerations
PBr₃ 60-90%Dibenzyl ether, HBr-catalyzed polymerizationReaction proceeds via an SN2 mechanism with inversion of configuration.[8][9][10]
HBr / H₂SO₄ 70-95%Dibenzyl ether, oxidation productsHigh temperatures can promote ether formation.[11]
CBr₄ / PPh₃ (Appel Reaction) 80-95%Triphenylphosphine oxideMild conditions, suitable for sensitive substrates.[2][3][4][12]
NBS / Radical Initiator VariableDibrominated products, ring brominationGood for selective benzylic bromination, but over-bromination can be an issue.[6][13]

Table 2: 1H NMR Chemical Shifts of Key Compounds in CDCl₃

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Benzyl Alcohol -CH ₂OH~4.7s
-OH Variables (broad)
Ar-H 7.2-7.4m
Benzyl Bromide -CH ₂Br~4.5s
Ar-H 7.2-7.5m
Benzaldehyde -CH O~10.0s
Ar-H 7.5-7.9m
Dibenzyl Ether -CH ₂-O-CH ₂-~4.7s
Ar-H 7.2-7.4m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[14][15][16][17]

Experimental Protocols

Protocol 1: Bromination of Benzyl Alcohol using Phosphorus Tribromide (PBr₃)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzyl alcohol (1.0 eq) dissolved in a dry, inert solvent such as diethyl ether or dichloromethane.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over ice water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Bromination of Benzyl Alcohol using the Appel Reaction (CBr₄/PPh₃)

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq) in a dry, aprotic solvent like dichloromethane or THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Benzyl Alcohol: Slowly add a solution of benzyl alcohol (1.0 eq) in the same dry solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The triphenylphosphine oxide byproduct will precipitate and can be removed by filtration.

  • Purification: Further purify the product by column chromatography on silica gel.

Visualizations

Main_Reaction_Pathway benzyl_alcohol Benzyl Alcohol benzyl_bromide Benzyl Bromide benzyl_alcohol->benzyl_bromide  Desired Reaction brominating_agent Brominating Agent (e.g., PBr3, HBr, CBr4/PPh3) Side_Reaction_Pathways benzyl_alcohol Benzyl Alcohol benzaldehyde Benzaldehyde benzyl_alcohol->benzaldehyde Oxidation dibenzyl_ether Dibenzyl Ether benzyl_alcohol->dibenzyl_ether Self-condensation polymer Polymer benzyl_alcohol->polymer Acid-catalyzed Polymerization ring_bromination Ring Bromination Products benzyl_alcohol->ring_bromination Electrophilic Aromatic Substitution benzyl_bromide Benzyl Bromide benzyl_bromide->polymer Radical Polymerization dibromination Dibromination Products benzyl_bromide->dibromination Over-bromination Troubleshooting_Workflow start Low Yield or Unexpected Products identify Identify Side Product(s) (NMR, GC-MS) start->identify oxidation Oxidation to Benzaldehyde identify->oxidation Aldehyde peak (~10 ppm in 1H NMR) ether Dibenzyl Ether Formation identify->ether Singlet at ~4.7 ppm in 1H NMR polymerization Polymerization identify->polymerization Viscous/solid reaction mixture ring_brom Ring Bromination identify->ring_brom Multiple Br isotopes in MS, complex aromatic NMR over_brom Over-bromination identify->over_brom Dibrominated peaks in MS sol_oxidation Use milder reagent (Appel) Lower temperature Reduce reaction time oxidation->sol_oxidation sol_ether Use excess brominating agent Avoid high temperatures with HBr Use PBr3 or Appel reaction ether->sol_ether sol_polymerization Add radical inhibitor (NBS) Add acid scavenger (HBr, PBr3) Lower temperature polymerization->sol_polymerization sol_ring_brom Use NBS instead of Br2 Run in the dark Use non-polar solvent ring_brom->sol_ring_brom sol_over_brom Use stoichiometric NBS Monitor reaction closely over_brom->sol_over_brom

References

Technical Support Center: Synthesis of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dibromobenzyl alcohol. It is designed for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for the laboratory synthesis of this compound are:

  • Reduction of 2,4-Dibromobenzaldehyde: This is often the preferred method due to its high selectivity and typically high yields. The reaction involves the use of a reducing agent, such as sodium borohydride (NaBH₄), to convert the aldehyde functional group to a primary alcohol.

  • Hydrolysis of 2,4-Dibromobenzyl Bromide: This method involves the conversion of the corresponding benzyl bromide to the alcohol, often through a two-step process to avoid the formation of side products.

Q2: Which synthetic route is recommended for achieving the highest yield and purity?

For most laboratory applications, the reduction of 2,4-Dibromobenzaldehyde with sodium borohydride is recommended. This method is generally straightforward, proceeds under mild conditions, and can provide near-quantitative yields of the desired product with high purity. The hydrolysis of 2,4-Dibromobenzyl bromide can also yield a very pure product in high yields, but it involves a two-stage process to suppress the formation of the bis-ether byproduct.

Q3: What are the most common impurities encountered in the synthesis of this compound?

The potential impurities depend on the synthetic route chosen:

  • From Reduction of 2,4-Dibromobenzaldehyde: The primary impurity is typically unreacted starting material (2,4-Dibromobenzaldehyde). Over-reduction is generally not a concern with NaBH₄.

  • From Hydrolysis of 2,4-Dibromobenzyl Bromide: A significant side product can be bis(2,4-dibromobenzyl) ether, which forms when the newly generated alcohol reacts with the starting benzyl bromide.[1] Unreacted 2,4-Dibromobenzyl bromide may also be present.

Q4: How can I purify the final this compound product?

Recrystallization is a common and effective method for purifying solid this compound. A suitable solvent system, such as a mixture of ethanol and water, can be used. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure alcohol crystallizes out, leaving impurities in the mother liquor.

Troubleshooting Guides

Route 1: Reduction of 2,4-Dibromobenzaldehyde

This section addresses common issues encountered during the synthesis of this compound via the reduction of 2,4-Dibromobenzaldehyde.

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Sodium Borohydride (NaBH₄) NaBH₄ can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the existing batch on a small scale with a simple ketone or aldehyde.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider adding a small additional portion of NaBH₄.
Loss of Product During Workup Ensure that the pH of the aqueous layer is not basic before extraction. The phenoxide that could form under basic conditions is water-soluble and will not be extracted into the organic layer.
Incorrect Solvent While methanol or ethanol are commonly used, ensure that the solvent is of appropriate quality and anhydrous if the protocol specifies.

Problem 2: Presence of Starting Material in the Final Product

Possible Cause Suggested Solution
Insufficient Reducing Agent The molar ratio of NaBH₄ to the aldehyde may have been too low. While a small excess is typical, ensure accurate weighing of both the starting material and the reducing agent.
Short Reaction Time The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material spot is no longer visible.
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to warm to room temperature can help drive it to completion.
Route 2: Hydrolysis of 2,4-Dibromobenzyl Bromide

This section addresses common issues encountered during the synthesis of this compound via the hydrolysis of 2,4-Dibromobenzyl bromide.

Problem 1: Significant Formation of bis(2,4-dibromobenzyl) Ether

Possible Cause Suggested Solution
Direct Hydrolysis with a Strong Base Direct hydrolysis of the benzyl bromide in the presence of the benzyl alcohol product can lead to the formation of the ether side product.[1]
One-Step Procedure A one-pot reaction where the alcohol is formed in the presence of unreacted benzyl bromide is prone to ether formation.
High Reaction Temperature Higher temperatures can favor the bimolecular Williamson ether synthesis side reaction.

Solution: Employ a two-stage process.[1][2]

  • Stage 1: Formation of an Intermediate Ester: React the 2,4-Dibromobenzyl bromide with a salt of a weak acid, such as sodium acetate, in the presence of a phase transfer catalyst. This forms the corresponding benzyl acetate intermediate.

  • Stage 2: Hydrolysis of the Ester: After the benzyl bromide has been consumed, add a strong base, such as sodium hydroxide, to hydrolyze the ester to the desired this compound. This two-step approach prevents the alcohol from being in the presence of the reactive benzyl bromide, thus minimizing ether formation.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,4-Dibromobenzaldehyde

This protocol is adapted from a similar, high-yielding synthesis of a substituted benzyl alcohol.[3]

Materials:

  • 2,4-Dibromobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-Dibromobenzaldehyde in ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data (Based on an analogous reaction): [3]

ReactantMolar RatioExpected Yield
3-Bromobenzaldehyde199.8% (for 3-Bromobenzyl alcohol)
Sodium Borohydride~0.3
Protocol 2: Synthesis of this compound via Hydrolysis of 2,4-Dibromobenzyl Bromide

This protocol is based on a high-yield synthesis of 2,4-dichlorobenzyl alcohol.[1][2]

Materials:

  • 2,4-Dibromobenzyl bromide

  • Sodium acetate

  • Tetrabutylammonium hydrogen sulphate (phase transfer catalyst)

  • Sodium hydroxide (NaOH)

  • Water

Procedure: Stage 1: Formation of 2,4-Dibromobenzyl Acetate

  • In a round-bottom flask, dissolve sodium acetate and tetrabutylammonium hydrogen sulphate in water.

  • Add 2,4-Dibromobenzyl bromide to the solution.

  • Heat the mixture under reflux with stirring until the starting benzyl bromide is consumed (monitor by TLC).

Stage 2: Hydrolysis of the Acetate

  • To the reaction mixture, add a concentrated aqueous solution of sodium hydroxide.

  • Continue to heat under reflux for 30 minutes.

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with water and dry under vacuum to obtain this compound.

Quantitative Data (Based on an analogous reaction): [1][2]

ReactantMolar Ratio (approx.)PurityYield
2,4-Dichlorobenzyl chloride199.3%94.6%
Sodium acetate4.9
Tetrabutylammonium hydrogen sulphate0.01
Sodium hydroxide~1.5

Visualizations

experimental_workflow_reduction start Dissolve 2,4-Dibromobenzaldehyde in Ethanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Recrystallize dry->purify

Caption: Workflow for the reduction of 2,4-Dibromobenzaldehyde.

experimental_workflow_hydrolysis cluster_stage1 Stage 1: Ester Formation cluster_stage2 Stage 2: Hydrolysis start_hydrolysis Combine 2,4-Dibromobenzyl Bromide, Sodium Acetate, and Catalyst in Water reflux_ester Reflux until Starting Material is Consumed start_hydrolysis->reflux_ester add_naoh Add Aqueous NaOH reflux_ester->add_naoh reflux_hydrolysis Reflux for 30 minutes add_naoh->reflux_hydrolysis workup Cool, Filter, and Dry reflux_hydrolysis->workup product This compound workup->product

Caption: Two-stage workflow for the hydrolysis of 2,4-Dibromobenzyl bromide.

troubleshooting_low_yield low_yield Low Yield of This compound check_reagents Check Reagent Quality (e.g., fresh NaBH4) low_yield->check_reagents check_completion Verify Reaction Completion (TLC) low_yield->check_completion check_workup Review Workup Procedure (pH, extraction efficiency) low_yield->check_workup check_side_products Investigate Side Products (e.g., bis-ether in hydrolysis) low_yield->check_side_products optimize_conditions Optimize Reaction Conditions (time, temperature, stoichiometry) check_completion->optimize_conditions check_side_products->optimize_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Recrystallization solvent selection for purifying brominated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of solvents for the recrystallization of brominated aromatic compounds. This resource includes a quantitative data summary, a detailed experimental protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and visual workflows to streamline your purification processes.

Solvent Selection Data for Brominated Aromatics

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Below is a summary of recommended solvents for various brominated aromatic compounds.

CompoundSolvent(s)Boiling Point (°C)Solubility Profile
Bromobenzene Ethanol78.3Soluble (10.4 g/100g at 25 °C).[1] Miscible with diethyl ether, benzene, and chloroform.[1][2]
Diethyl Ether34.6Highly soluble (71.3 g/100g at 25 °C).[1]
Acetone56Soluble.[3]
1,4-Dibromobenzene Ethanol78.3Freely soluble in hot ethanol, sparingly soluble in cold ethanol.[4][5]
Acetone56Good solubility.[6]
Chloroform61.2Good solubility.[6]
Benzene80.1Soluble.[5]
4-Bromoaniline Ethanol78.3Highly soluble.[3][4]
Water100Moderately soluble in hot water, sparingly soluble in cold water.[2][4]
Ethanol/Water-A mixed solvent system can be effective.[7]
2-Bromobenzoic Acid Ethanol/Water-A common solvent system for benzoic acid derivatives.[8]
Polybrominated Biphenyls (PBBs) Acetone56Used for preferential solubilization and fractionation.[6]
Polybrominated Diphenyl Ethers (PBDEs) Organic Solvents-Generally soluble in organic solvents.[9]

Experimental Protocol: Recrystallization of a Generic Brominated Aromatic Compound

This protocol provides a general procedure for the recrystallization of a solid brominated aromatic compound using a single solvent system.

Materials:

  • Crude brominated aromatic compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Solvent Selection: Based on the data in the table above or preliminary solubility tests, select a suitable solvent.

  • Dissolution:

    • Place the crude brominated aromatic compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding the solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.

    • Transfer the crystals to a clean, dry watch glass and allow them to air dry completely. The purity of the recrystallized product can be assessed by melting point determination.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of brominated aromatic compounds.

Q1: What is the best solvent for my brominated aromatic compound?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For many brominated aromatics, polar protic solvents like ethanol or solvent mixtures such as ethanol/water are good starting points.[7] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option experimentally.

Q2: My compound is not dissolving, even with a lot of hot solvent. What should I do?

A2: This suggests that the chosen solvent is not suitable for your compound. If a significant amount of solvent has been added without dissolution, it is best to evaporate the current solvent and try a different one. For compounds with low solubility, a mixed solvent system might be necessary. In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.

Q3: No crystals are forming even after cooling in an ice bath. What went wrong?

A3: This is a common problem that can be caused by several factors:

  • Too much solvent was used: If the solution is too dilute, the compound will remain dissolved even at low temperatures. To fix this, you can gently heat the solution to evaporate some of the solvent and then try to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it should at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[7]

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if there are significant impurities. To resolve this, reheat the solution until the oil redissolves. You can then add a small amount of additional hot solvent to dilute the solution slightly and allow it to cool more slowly.

Q5: The recrystallized product is still colored. How can I remove the color?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q6: What are some common impurities in brominated aromatic compounds?

A6: Impurities can include unreacted starting materials, by-products from the bromination reaction (e.g., over-brominated or isomeric products), and residual bromine which can impart a yellow or orange color.[10][11] A thorough washing of the crude product before recrystallization can sometimes remove some of these impurities.

Visual Workflows

The following diagrams illustrate the logical processes for solvent selection and troubleshooting during the recrystallization of brominated aromatic compounds.

Solvent_Selection_Workflow start Start: Crude Brominated Aromatic Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_hot Soluble in Hot Solvent? solubility_test->is_soluble_hot is_insoluble_cold Insoluble in Cold Solvent? is_soluble_hot->is_insoluble_cold Yes try_another Try Another Solvent is_soluble_hot->try_another No select_solvent Select as Recrystallization Solvent is_insoluble_cold->select_solvent Yes is_insoluble_cold->try_another No end Proceed to Recrystallization select_solvent->end try_another->solubility_test mixed_solvent Consider Mixed Solvent System try_another->mixed_solvent mixed_solvent->solubility_test Troubleshooting_Workflow start Start: Recrystallization Issue issue Identify the Problem start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound 'Oiled Out' issue->oiling_out Oiling Out colored_crystals Crystals are Colored issue->colored_crystals Colored Product check_concentration Too much solvent used? no_crystals->check_concentration reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent add_charcoal Use Activated Charcoal and Hot Filter colored_crystals->add_charcoal induce_crystallization Induce Crystallization (Scratch/Seed) check_concentration->induce_crystallization No reheat_evaporate Reheat and Evaporate Some Solvent check_concentration->reheat_evaporate Yes solution Problem Solved induce_crystallization->solution reheat_evaporate->solution slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->solution add_charcoal->solution

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of 2,4-Dibromobenzyl Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount. When working with intermediates like 2,4-Dibromobenzyl alcohol, a versatile building block in pharmaceutical synthesis, understanding the composition of a reaction mixture is critical for optimization, impurity profiling, and regulatory compliance. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of common reaction products of this compound, supported by experimental data and detailed protocols.

The reactivity of the benzylic alcohol and the two bromine substituents on the aromatic ring allows for a variety of chemical transformations. This guide will focus on three common reaction types: oxidation, etherification, and esterification, and the analysis of their respective products.

Performance Comparison: LC-MS vs. Alternatives

LC-MS stands out as a powerful and versatile technique for the analysis of this compound reaction products due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds. However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be viable alternatives depending on the specific analytical challenge.

Analytical TechniqueAnalyte AmenabilitySensitivitySelectivityThroughputKey AdvantagesKey Limitations
LC-MS Broad (non-volatile, polar, thermally labile compounds)Very High (pg-fg)Very High (based on mass-to-charge ratio)Moderate to HighDirect analysis of complex mixtures; structural information from fragmentation.Higher instrument cost and complexity. Matrix effects can suppress ionization.
GC-MS Volatile and thermally stable compounds (derivatization may be required)High (pg-ng)Very High (based on mass-to-charge ratio and retention time)HighExcellent for separating volatile isomers. Robust and widely available.Not suitable for non-volatile or thermally unstable compounds. Derivatization adds complexity.
HPLC-UV Compounds with a UV chromophoreModerate (ng-µg)Moderate (based on retention time and UV spectrum)HighLower cost and simpler operation. Good for routine quantification of known compounds.Limited to chromophoric compounds. Less selective for co-eluting species.

Data Presentation: Analysis of Reaction Products

The following tables summarize the expected analytical data for the major products from the oxidation, etherification, and esterification of this compound.

Table 1: LC-MS Data for Reaction Products
Product NameExpected ReactionRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
2,4-DibromobenzaldehydeOxidation4.2262.8, 264.8, 266.8234.8, 236.8, 238.8 (loss of CO); 183.9, 185.9 (loss of Br)
2,4-Dibromobenzyl methyl etherEtherification5.1279.9, 281.9, 283.9248.9, 250.9, 252.9 (loss of CH₃O); 199.9, 201.9 (loss of Br)
2,4-Dibromobenzyl acetateEsterification4.8307.9, 309.9, 311.9247.9, 249.9, 251.9 (loss of acetyl); 199.9, 201.9 (loss of Br)

Note: Retention times are illustrative and depend on the specific chromatographic conditions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) results in characteristic ion clusters.

Table 2: GC-MS Data for Reaction Products (Illustrative)
Product NameDerivatizationRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,4-DibromobenzaldehydeNone6.5262, 264, 266234, 236, 238 (loss of CO); 183, 185 (loss of Br); 155 (loss of 2Br)
This compoundSilylation (e.g., with BSTFA)7.2338, 340, 342323, 325, 327 (loss of CH₃); 247, 249, 251 (loss of OTMS)
2,4-Dibromobenzyl methyl etherNone6.8278, 280, 282247, 249, 251 (loss of CH₃O); 199, 201 (loss of Br)
Table 3: HPLC-UV Data for 2,4-Dibromobenzaldehyde-DNPH Derivative
AnalyteRetention Time (min)λmax (nm)
2,4-Dibromobenzaldehyde-DNPH8.1360

Note: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method to enhance the UV detection of aldehydes.

Experimental Protocols

General Reaction Procedures
  • Oxidation: To a solution of this compound (1 mmol) in dichloromethane (10 mL), add pyridinium chlorochromate (PCC) (1.5 mmol). Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Etherification (Williamson Synthesis): To a suspension of sodium hydride (1.2 mmol) in dry THF (5 mL), add this compound (1 mmol) dropwise at 0 °C. After stirring for 30 minutes, add methyl iodide (1.5 mmol) and let the reaction warm to room temperature and stir for 4 hours.

  • Esterification: To a solution of this compound (1 mmol) and pyridine (1.2 mmol) in dichloromethane (10 mL), add acetic anhydride (1.2 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 3 hours.

LC-MS Analysis Protocol
  • Chromatography System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 100-1000 m/z.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: 40-500 m/z.

HPLC-UV Analysis of DNPH Derivative Protocol
  • Derivatization: Mix the reaction sample containing the aldehyde with a solution of 2,4-dinitrophenylhydrazine in acidified acetonitrile. Allow to react for 1 hour at room temperature.

  • Chromatography System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD), monitoring at 360 nm.

Mandatory Visualization

experimental_workflow cluster_reaction Chemical Reaction cluster_analysis Analytical Workflow cluster_data Data Interpretation start This compound oxidation Oxidation (PCC) start->oxidation etherification Etherification (NaH, CH3I) start->etherification esterification Esterification (Ac2O, Py) start->esterification reaction_mixture Reaction Mixture oxidation->reaction_mixture etherification->reaction_mixture esterification->reaction_mixture lcms LC-MS Analysis reaction_mixture->lcms Direct Injection gcms GC-MS Analysis reaction_mixture->gcms Direct or after Derivatization hplcuv HPLC-UV Analysis (after DNPH derivatization) reaction_mixture->hplcuv For Aldehyde interpretation Identification and Quantification of Products lcms->interpretation gcms->interpretation hplcuv->interpretation

Caption: Experimental workflow for reaction and analysis.

reaction_pathways cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification reactant This compound product_aldehyde 2,4-Dibromobenzaldehyde reactant->product_aldehyde [O] product_ether 2,4-Dibromobenzyl methyl ether reactant->product_ether CH3I, Base product_ester 2,4-Dibromobenzyl acetate reactant->product_ester (CH3CO)2O

Caption: Reaction pathways of this compound.

Conclusion

For the comprehensive analysis of this compound reaction products, LC-MS emerges as the most powerful and versatile technique. Its ability to handle a wide range of analytes without the need for derivatization, coupled with its high sensitivity and selectivity, makes it ideal for both qualitative and quantitative analysis in complex reaction mixtures. While GC-MS and HPLC-UV are valuable tools for specific applications, particularly for volatile compounds or routine analysis of known chromophoric products, LC-MS provides a more universal and informative solution for the modern drug development professional. The choice of analytical method should ultimately be guided by the specific goals of the analysis, the nature of the expected products, and the available instrumentation.

Comparative NMR Analysis: 2,4-Dibromobenzyl Alcohol and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2,4-Dibromobenzyl alcohol against structurally related benzyl alcohol derivatives. The data presented is essential for researchers in chemical synthesis and drug development for the structural elucidation and purity assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shift assignments for this compound and its chlorinated and mono-brominated analogs. The assignments for this compound are predicted based on established substituent effects and analysis of the provided experimental data for the analogous compounds.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃ (Predicted)H3: ~7.7 (d, J ≈ 2 Hz), H5: ~7.4 (dd, J ≈ 8, 2 Hz), H6: ~7.2 (d, J ≈ 8 Hz), CH₂: ~4.7 (s), OH: VariableC1: ~139, C2: ~122, C3: ~135, C4: ~124, C5: ~131, C6: ~130, CH₂: ~64
2,4-Dichlorobenzyl alcohol [1][2]Not SpecifiedAromatic H: 7.38, 7.36, 7.25, CH₂: 4.709, OH: 2.31Not Specified
2-Bromobenzyl alcohol [3]CDCl₃Aromatic H: 7.57 (d, J=8.0 Hz), 7.51 (d, J=7.6 Hz), 7.36 (t, J=7.5 Hz), 7.19 (t, J=7.6 Hz), CH₂: 4.78 (s), OH: 2.02 (s)C1: 139.74, C2: 122.59, C3-C6: 132.61, 129.13, 128.93, 127.66, CH₂: 65.10
4-Bromobenzyl alcohol Not SpecifiedNot SpecifiedNot Specified
2-Chlorobenzyl alcohol [3]CDCl₃Aromatic H: 7.50 (d, J=7.4 Hz), 7.38 (d, J=7.8 Hz), 7.32–7.21 (m), CH₂: 4.79 (s), OH: 2.27 (s)C1: 138.18, C2: 132.72, C3-C6: 129.35, 128.83, 128.73, 127.03, CH₂: 62.80

Experimental Protocol

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra were recorded on a Bruker Avance-III 500 MHz spectrometer.[3] ¹H and ¹³C chemical shifts were referenced to the residual solvent signals.[3] For spectra recorded in deuterated chloroform (CDCl₃), the references are δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

Structure and Numbering

The chemical structure and atom numbering scheme for this compound used for the NMR assignments are depicted in the following diagram.

G This compound Structure cluster_0 C1 C1 C2 C2 C1->C2 CH2 CH₂ C1->CH2 C3 C3 C2->C3 Br1 Br C2->Br1 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Br2 Br C4->Br2 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 OH OH CH2->OH H_CH2 H CH2->H_CH2 H_CH2_2 H CH2->H_CH2_2 H_OH H OH->H_OH

References

A Comparative Guide to the Reactivity of 2,4-Dibromobenzyl Alcohol and 2,4-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-Dibromobenzyl alcohol and 2,4-Dichlorobenzyl alcohol, two halogenated aromatic alcohols of significant interest in organic synthesis and drug development. While direct comparative kinetic studies are not extensively available in the public domain, this document synthesizes established chemical principles and available data to predict and explain their relative reactivity in key transformations.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions.

PropertyThis compound2,4-Dichlorobenzyl AlcoholSource(s)
Molecular Formula C₇H₆Br₂OC₇H₆Cl₂ON/A
Molecular Weight 265.93 g/mol 177.03 g/mol N/A
Melting Point 79-81 °C58-61 °CN/A
Boiling Point Decomposes155-156 °C at 15 mmHgN/A
Appearance White to off-white crystalline powderWhite crystalline solidN/A
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, soluble in ethanol, ether, and benzeneN/A

Comparative Reactivity Analysis

The reactivity of the benzylic alcohol functional group is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of 2,4-dibromo- and 2,4-dichlorobenzyl alcohol, the halogen atoms at the ortho and para positions exert a strong influence through their inductive and resonance effects.

General Principles:

  • Inductive Effect: Both bromine and chlorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring and reduces the electron density at the benzylic carbon, making it less susceptible to nucleophilic attack on the hydroxyl group but potentially more susceptible to reactions involving the formation of a benzylic carbocation.

  • Resonance Effect: The halogens also possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to overall deactivation of the ring towards electrophilic aromatic substitution, and influencing the reactivity of the benzylic position.

  • Leaving Group Ability: In reactions where the halogen acts as a leaving group (not typical for the alcohol itself but relevant for derivatives), bromide is a better leaving group than chloride due to its larger size and lower bond strength with carbon.

dot```dot graph "Comparative_Reactivity_Factors" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "2,4-Dibromobenzyl_Alcohol" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "2,4-Dichlorobenzyl_Alcohol" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; }

subgraph "cluster_properties" { label="Influencing Factors"; bgcolor="#F1F3F4"; "Inductive_Effect" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Resonance_Effect" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Leaving_Group_Ability" [fillcolor="#FFFFFF", fontcolor="#202124", label="Leaving Group Ability\n(of Halogen)"]; "Steric_Hindrance" [fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_reactions" { label="Chemical Reactions"; bgcolor="#F1F3F4"; "Oxidation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Etherification" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Esterification" [fillcolor="#FBBC05", fontcolor="#202124"]; }

"2,4-Dibromobenzyl_Alcohol" -> "Inductive_Effect" [color="#EA4335"]; "2,4-Dichlorobenzyl_Alcohol" -> "Inductive_Effect" [color="#EA4335"]; "2,4-Dibromobenzyl_Alcohol" -> "Resonance_Effect" [color="#EA4335"]; "2,4-Dichlorobenzyl_Alcohol" -> "Resonance_Effect" [color="#EA4335"]; "2,4-Dibromobenzyl_Alcohol" -> "Leaving_Group_Ability" [color="#EA4335"]; "2,4-Dichlorobenzyl_Alcohol" -> "Leaving_Group_Ability" [color="#EA4335"]; "2,4-Dibromobenzyl_Alcohol" -> "Steric_Hindrance" [color="#EA4335"]; "2,4-Dichlorobenzyl_Alcohol" -> "Steric_Hindrance" [color="#EA4335"];

"Inductive_Effect" -> "Oxidation" [label="-I effect deactivates", color="#5F6368"]; "Resonance_Effect" -> "Oxidation" [label="+R effect (minor)", color="#5F6368"]; "Inductive_Effect" -> "Etherification" [label="Influences carbocation stability", color="#5F6368"]; "Leaving_Group_Ability" -> "Etherification" [label="Relevant for derivatives", color="#5F6368"]; "Inductive_Effect" -> "Esterification" [label="Affects alcohol nucleophilicity", color="#5F6368"]; "Steric_Hindrance" -> "Esterification" [label="Ortho-substituent effect", color="#5F6368"]; }

Caption: Experimental workflow for the Swern oxidation of 2,4-dihalobenzyl alcohols.

Materials:

  • 2,4-Dihalobenzyl alcohol (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (2.2 eq)

  • Triethylamine (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the 2,4-dihalobenzyl alcohol in DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Etherification via Williamson Ether Synthesis

dot

Williamson_Ether_Synthesis_Workflow Start Start Alcohol_in_Solvent 2,4-Dihalo-benzyl alcohol in THF/DMF Start->Alcohol_in_Solvent Add_Base Add NaH (0 °C to RT) Alcohol_in_Solvent->Add_Base Add_Alkyl_Halide Add Alkyl Halide (e.g., CH3I) Add_Base->Add_Alkyl_Halide Reaction Stir at RT or Heat Add_Alkyl_Halide->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 2,4-Dihalobenzyl Ether Purification->Product

Caption: Workflow for the Williamson ether synthesis of 2,4-dihalobenzyl ethers.

Materials:

  • 2,4-Dihalobenzyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., methyl iodide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 2,4-dihalobenzyl alcohol in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Esterification via Fischer Esterification

dot

Fischer_Esterification_Workflow Start Start Reactants 2,4-Dihalo-benzyl alcohol + Carboxylic Acid Start->Reactants Add_Catalyst Add conc. H₂SO₄ (catalytic) Reactants->Add_Catalyst Reflux Reflux Add_Catalyst->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product 2,4-Dihalobenzyl Ester Purification->Product

Caption: Workflow for the Fischer esterification of 2,4-dihalobenzyl alcohols.

Materials:

  • 2,4-Dihalobenzyl alcohol (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine the 2,4-dihalobenzyl alcohol, excess carboxylic acid, and toluene (if used).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with diethyl ether and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Conclusion

A Comparative Guide to Product Purity Validation by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of product purity is a cornerstone of scientific integrity and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for this purpose, offering robust, reliable, and precise quantification of impurities.[1][2] This guide provides an objective comparison of HPLC with alternative analytical methods, supported by experimental data and detailed protocols, to assist in selecting the most appropriate technique for your purity validation needs.

The Role of HPLC in Purity Determination

HPLC is a powerful separative technique that identifies and quantifies the components in a mixture.[1] It is widely regarded as a "workhorse" in the pharmaceutical industry for detecting and quantifying impurities, including related substances, degradation products, and process impurities.[3] The principle of HPLC involves injecting a liquid sample into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and separation occurs based on the differential partitioning of the sample components between the two phases.[4][5] The separated components are then detected and quantified, with the area of the main peak relative to others indicating the purity level.[1]

Comparative Analysis of Purity Validation Techniques

While HPLC is a versatile and widely adopted method, the choice of the optimal analytical technique is contingent on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.[4] Other methods like Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages for specific applications.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning between liquid mobile and solid stationary phases.[4]Same as HPLC, but uses smaller particles and higher pressure.[6][7]Partitioning between a gaseous mobile phase and a stationary phase.[4]HPLC separation coupled with mass-based detection.[8]
Applicable Compounds Non-volatile, thermally unstable compounds (APIs, peptides, sugars).[3][9]Same as HPLC, but with higher resolution for complex mixtures.[10]Volatile and thermally stable compounds (solvents, gases).[3][9]Wide range of compounds, provides structural information.[8]
Typical Analysis Time 10 - 60 minutes.[11]2 - 5 minutes.[6]Faster than HPLC for simple mixtures; seconds to minutes.[11]Similar to HPLC/UPLC, but provides more definitive data.[12]
Operating Pressure Up to 400 bar (approx. 6,000 psi).[6][10]Up to 1,000-1,300 bar (approx. 15,000+ psi).[7][10]Low pressure.Same as HPLC/UPLC.
Column Particle Size 3 - 5 µm.[13]Sub-2 µm.[6]Not applicable (capillary columns).Same as HPLC/UPLC.
Key Advantages Versatile, robust, widely applicable, cost-effective for routine tests.[8][14]Faster analysis, higher resolution and sensitivity, reduced solvent use.[6][7]High separation efficiency, fast for volatile compounds, sensitive detectors (FID).[3][14]High specificity, definitive peak identification, structural elucidation of impurities.[8][15]
Key Limitations Longer run times compared to UPLC and GC, lower resolution for very complex samples.[6][11]Higher instrument cost, more sensitive to matrix effects and contamination.[6][7]Limited to volatile and thermally stable analytes; derivatization may be needed.[3][4]Higher cost and complexity, mobile phase must be MS-compatible.[12]

Experimental Protocols

A validated, reproducible protocol is essential for accurate purity determination. Below is a representative experimental protocol for purity analysis using Reversed-Phase HPLC (RP-HPLC), one of the most common modes of HPLC.

Objective:

To determine the purity of a non-polar to moderately polar organic compound by RP-HPLC with UV detection.[12]

Instrumentation:
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)[12]

Chromatographic Conditions:
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[12]
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid[12]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid or Formic Acid[12]
Gradient Elution 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)[1][12]
Flow Rate 1.0 mL/min[12]
Column Temperature 30 °C[12]
Detection Wavelength 210 nm (or wavelength of maximum absorbance for the analyte)[12]
Injection Volume 10 µL[12]
Sample Preparation:
  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[1][16]

Data Analysis:

Purity is typically calculated using the area normalization method. The purity of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[16] For higher accuracy and regulatory compliance, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[17]

Visualizing Workflows and Relationships

HPLC Experimental Workflow

The following diagram illustrates the typical workflow for determining product purity using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter Solution p2->p3 h1 Inject Sample p3->h1 h2 Separation in Column h1->h2 h3 Detection (UV/DAD) h2->h3 d1 Generate Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Purity (% Area) d2->d3

General workflow for HPLC purity analysis.
Decision Guide for Analytical Method Selection

This diagram provides a logical framework for choosing the most suitable chromatographic technique based on the analyte's properties.

Method_Selection start Analyte Properties volatile Is the analyte volatile & thermally stable? start->volatile complex Is the sample highly complex? volatile->complex No gc Consider GC volatile->gc Yes id_needed Is structural ID of impurities needed? complex->id_needed No uplc Consider UPLC (for speed/resolution) complex->uplc Yes hplc Use HPLC id_needed->hplc No lcms Use LC-MS id_needed->lcms Yes

Logical comparison for analytical method selection.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation of 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dibromobenzyl alcohol. The information presented herein is based on established fragmentation principles for halogenated aromatic compounds and alcohols, offering a predictive comparison for researchers working with this and similar molecules.

Predicted Fragmentation Pattern

The mass spectrum of this compound (molar mass: 265.93 g/mol ) is anticipated to exhibit a series of characteristic peaks resulting from distinct fragmentation pathways. The molecular ion peak ([M]⁺˙) is expected, showing the characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

Key predicted fragmentation pathways include:

  • Loss of a Bromine Atom: A common fragmentation for halogenated compounds is the cleavage of the carbon-halogen bond.[1] This would result in ions at m/z 185/187.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group is a favorable process for benzyl alcohols, leading to the formation of a resonance-stabilized benzyl cation. In this case, a dibromobenzyl cation would be formed.

  • Loss of the Hydroxymethyl Group: Fragmentation involving the loss of the ·CH₂OH radical (mass 31) would lead to the formation of a dibromophenyl cation.

  • Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺˙.[1][2][3]

  • Formation of Dibromotropylium Ion: Benzyl alcohols can rearrange to form a stable tropylium ion.[4][5] For this compound, this would result in a dibromotropylium ion.

Quantitative Data Summary

The following table summarizes the predicted major fragments for this compound and their expected mass-to-charge ratios (m/z).

Fragment IonProposed StructurePredicted m/z
[C₇H₆Br₂O]⁺˙ (Molecular Ion)This compound radical cation264/266/268
[C₇H₆BrO]⁺Ion resulting from loss of a Br atom185/187
[C₆H₃Br₂]⁺Dibromophenyl cation233/235/237
[C₇H₅Br₂]⁺Dibromotropylium ion263/265/267
[C₇H₄Br₂]⁺˙Ion resulting from loss of H₂O246/248/250

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for analyzing this compound using EI-MS would involve the following steps:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pattern Predicted Fragmentation of this compound M [C₇H₆Br₂O]⁺˙ m/z = 264/266/268 F1 [C₇H₆BrO]⁺ m/z = 185/187 M->F1 - Br F2 [C₆H₃Br₂]⁺ m/z = 233/235/237 M->F2 - CH₂OH F3 [C₇H₅Br₂]⁺ m/z = 263/265/267 M->F3 - H F4 [C₇H₄Br₂]⁺˙ m/z = 246/248/250 M->F4 - H₂O

Caption: Predicted EI-MS fragmentation pathways of this compound.

References

Comparative study of different protecting group strategies for diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective protection and deprotection of hydroxyl groups are fundamental strategies in the multistep synthesis of complex organic molecules, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. Diols, containing two hydroxyl groups, present a unique challenge and opportunity for selective manipulation. The choice of a suitable protecting group is critical and can significantly impact the efficiency, yield, and success of a synthetic route. This guide provides a comparative study of common protecting group strategies for 1,2- and 1,3-diols, with a focus on experimental data to aid in the selection of the most appropriate strategy for a given synthetic challenge.

General Workflow for Diol Protection and Deprotection

The overall strategy for utilizing a protecting group for a diol involves three key stages: protection, reaction on the unprotected part of the molecule, and deprotection to reveal the original diol.

Diol Protection Workflow Diol Diol Substrate Protected_Diol Protected Diol Diol->Protected_Diol Protection Modified_Product Modified Product Protected_Diol->Modified_Product Chemical Transformation Final_Product Final Product (Deprotected Diol) Modified_Product->Final_Product Deprotection

Caption: General workflow for diol protection strategy.

Comparison of Common Diol Protecting Groups

The most frequently employed protecting groups for diols form cyclic structures, enhancing their stability. The primary categories include acetals (and ketals), silyl ethers, and carbonates.

Protecting GroupCommon Reagents for ProtectionStabilityCommon Reagents for DeprotectionSelectivity
Acetonide Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., CSA, TsOH)Stable to basic and reductive conditions; labile to acid.[1]Mild aqueous acid (e.g., acetic acid, dilute HCl).[2]Thermodynamically favors protection of 1,2-diols over 1,3-diols.[1]
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA, TsOH, Cu(OTf)₂)Stable to basic and reductive conditions; labile to acid.[1]Acidic hydrolysis or reductive cleavage (e.g., H₂, Pd/C).[3]Thermodynamically favors protection of 1,3-diols over 1,2-diols.[1]
Di-tert-butylsilylene di-tert-butylsilyl bis(trifluoromethanesulfonate), lutidineStable to a wide range of non-acidic conditions.Fluoride ion sources (e.g., TBAF, HF-Pyridine).Can protect 1,2-, 1,3-, and 1,4-diols.
TIPS TIPSCl, imidazole or other baseStable to a wide range of non-acidic conditions.Fluoride ion sources (e.g., TBAF) or acidic conditions.Can be introduced with high regioselectivity.
Cyclic Carbonate Phosgene derivatives, N,N'-carbonyldiimidazole, or CO₂ with a catalystStable to acidic and neutral conditions; labile to base.[1]Basic hydrolysis (e.g., K₂CO₃ in MeOH).Can be formed from 1,2- and 1,3-diols.

Quantitative Data on Diol Protection Strategies

The efficiency of a protecting group strategy is best evaluated through quantitative data such as reaction yields and times. The following tables summarize experimental data for the protection and deprotection of diols using various methods.

Acetonide Protection
SubstrateReagents and ConditionsTimeYield (%)Reference
1,2-DiolAcetone, Cation exchange resin, Toluene, rt5-10 hGood[4]
1,2-DiolAcetone, Cation exchange resin, refluxShorterGood[4]
Vicinal diolAcetone, CuSO₄, rt36 h83%SynArchive
Vicinal diol2,2-Dimethoxypropane, CSA, CH₂Cl₂2-7 h82-86%SynArchive
Benzylidene Acetal Protection
SubstrateReagents and ConditionsTimeYield (%)Reference
DiolBenzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN, rt1 hGood[5]
Cyclic Carbonate Protection
SubstrateReagents and ConditionsTimeYield (%)Reference
1,2-PropanediolCO₂, CeO₂, 2-cyanopyridine->99%[6]
1,3-DiolsCO₂ (1 atm), DBU, NEt₃, TsCl, MeCN, 0°C to rt2 h63-99%

Detailed Experimental Protocols

Acetonide Protection of a 1,2-Diol using Acetone and Cation Exchange Resin

This method provides an environmentally friendly approach to acetonide protection.[4]

  • Method A (with solvent): To a solution of the 1,2-diol in toluene, add acetone and a cation exchange resin. Stir the reaction mixture at room temperature for 5-10 hours. Monitor the reaction by TLC. Upon completion, filter to remove the resin. The solvent can be removed by simple or vacuum distillation. The crude product can be purified by column chromatography on neutral alumina.

  • Method B (solvent-free): A mixture of the 1,2-diol, acetone, and a cation exchange resin is refluxed. The reaction time is generally shorter than the solvent-based method. Work-up and purification are similar to Method A.

Benzylidene Acetal Protection of a Diol using Benzaldehyde Dimethyl Acetal and Cu(OTf)₂

This protocol offers a rapid and efficient method for benzylidene acetal formation.[5]

  • To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, the reaction can be quenched by adding triethylamine (0.2 mmol).

  • The reaction mixture can be directly purified by silica gel column chromatography.

Deprotection of a Benzylidene Acetal via Hydrogenolysis
  • To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Combine the filtrates and concentrate under reduced pressure. Purify the residue by silica gel column chromatography if necessary.

Regioselective Protection of Diols

A key advantage of using different protecting groups is the ability to achieve regioselectivity in the protection of polyols. For instance, acetonides preferentially protect 1,2-diols, while benzylidene acetals favor the protection of 1,3-diols under thermodynamic control.[1]

Regioselective Diol Protection cluster_0 1,2,3-Triol Substrate cluster_1 Acetonide Protection cluster_2 Benzylidene Acetal Protection Triol HO-CH2-CH(OH)-CH2-OH Acetonide Acetonide Protected (1,2-diol) Triol->Acetonide Acetone, H+ Benzylidene Benzylidene Acetal Protected (1,3-diol) Triol->Benzylidene PhCHO, H+

Caption: Regioselective protection of a triol.

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to differentiate between them. Orthogonal protection strategies employ a set of protecting groups that can be removed under distinct reaction conditions without affecting the others.[7] This allows for the sequential manipulation of different parts of the molecule.

For example, a polyol could be protected with a silyl ether (acid-labile, fluoride-labile), an acetal (acid-labile), and a benzyl ether (removable by hydrogenolysis). This allows for the selective deprotection of each hydroxyl group at different stages of the synthesis.

Orthogonal Protection Strategy cluster_0 Selective Deprotection of PG1 cluster_1 Selective Deprotection of PG2 cluster_2 Selective Deprotection of PG3 Polyol Polyol with PG1, PG2, PG3 Deprotect1 Reagent 1 Polyol->Deprotect1 Deprotect2 Reagent 2 Polyol->Deprotect2 Deprotect3 Reagent 3 Polyol->Deprotect3 Intermediate1 Polyol with OH, PG2, PG3 Deprotect1->Intermediate1 Intermediate2 Polyol with PG1, OH, PG3 Deprotect2->Intermediate2 Intermediate3 Polyol with PG1, PG2, OH Deprotect3->Intermediate3

Caption: Concept of orthogonal protection.

Conclusion

The choice of a diol protecting group strategy is a critical decision in the design of a synthetic route. Acetonides and benzylidene acetals are workhorse protecting groups with well-established reactivity and selectivity. Silyl ethers offer tunable stability and are valuable in orthogonal protection schemes. Cyclic carbonates provide an alternative that is stable to acidic conditions. By carefully considering the stability, reactivity, and selectivity of each protecting group, and by utilizing the quantitative data and experimental protocols provided in this guide, researchers can develop more efficient and robust synthetic strategies for the preparation of complex molecules.

References

A Comparative Guide to the Efficiency of Suzuki Coupling Catalysts with Brominated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, times, and selectivity, particularly when working with brominated substrates. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of aryl bromides, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficiency of a Suzuki coupling reaction is highly dependent on the catalyst system, which typically consists of a palladium precursor and a ligand. Modern catalysis has seen the development of highly active systems that can achieve high turnover numbers (TON) and turnover frequencies (TOF), even with challenging substrates. Below is a summary of the performance of several catalyst systems in the Suzuki coupling of various aryl bromides with phenylboronic acid.

Table 1: Performance of Palladium/Phosphine Ligand Systems

Catalyst/LigandAryl BromideBaseSolventTemp. (°C)Cat. Loading (mol %)Yield (%)Reference
Pd(OAc)₂ / SPhos4-BromotolueneK₃PO₄Toluene1000.198[2]
Pd₂(dba)₃ / SPhos2-BromobiphenylK₃PO₄Toluene801.095[2]
Pd(OAc)₂ / RuPhos4-Chloro-bromobenzeneK₃PO₄t-BuOH/H₂O1000.0596[3]
Pd(OAc)₂ / PCy₃4-BromoanisoleK₂CO₃Toluene801.095[4]
Pd(PPh₃)₄4-BromoanisoleK₂CO₃DMF1003.095[4]

Table 2: Performance of Palladium/N-Heterocyclic Carbene (NHC) Systems

CatalystAryl BromideBaseSolventTemp. (°C)Cat. Loading (mol %)Yield (%)Reference
PEPPSI-IPr4-ChlorotolueneK₃PO₄Dioxane800.298[5]
[(NHC)Pd(allyl)Cl]2-BromopyridineCs₂CO₃DioxaneRT0.0599[6]
Pd-PEPPSI-IPr4-BromoacetophenoneK₃PO₄Dioxane1001.092[7]

Table 3: Performance of Heterogeneous Palladium Catalysts

CatalystAryl BromideBaseSolventTemp. (°C)Yield (%)Reference
8wt %Pd@MIL-101Cr-NH₂4-BromoanisoleK₂CO₃H₂O/EtOHRT98[8]
8wt %Pd@MIL-101Cr-NH₂2-BromonaphthaleneK₂CO₃H₂O/EtOHRT97[8]
Silica-supported palladacycle4-BromotolueneK₂CO₃Toluene110Lower than homogeneous counterpart[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are general experimental protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling with Phosphine Ligands

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%) to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

Work-up and Purification:

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Suzuki-Miyaura Coupling with PEPPSI Catalysts

Reaction Setup:

  • To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the PEPPSI catalyst (e.g., PEPPSI-IPr, 0.01 mmol, 1 mol%).

  • Add the solvent (e.g., dioxane, 2 mL).

  • The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the designated time.

Work-up and Purification:

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography to yield the pure product.

Catalytic Cycle and Logical Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX_in Ar-X ArX_in->Pd0 ArB_in Ar'B(OR)2 + Base ArB_in->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The selection of an appropriate catalyst system is a critical decision in planning a Suzuki coupling reaction. The following workflow provides a logical approach to this process.

Catalyst_Selection_Workflow Start Define Substrates: Aryl Bromide & Boronic Acid IsStericallyHindered Is either substrate sterically hindered? Start->IsStericallyHindered IsElectronicallyDeactivated Is the aryl bromide electronically deactivated? IsStericallyHindered->IsElectronicallyDeactivated No BulkyLigands Use Bulky, Electron-Rich Phosphine Ligands: SPhos, RuPhos IsStericallyHindered->BulkyLigands Yes HighTON_TOF_Needed Are high TON/TOF required? IsElectronicallyDeactivated->HighTON_TOF_Needed No NHCCatalysts Consider NHC Catalysts: PEPPSI-IPr IsElectronicallyDeactivated->NHCCatalysts Yes StandardConditions Standard Conditions: Pd(PPh3)4 or Pd(OAc)2/PCy3 HighTON_TOF_Needed->StandardConditions No HighTON_TOF_Needed->BulkyLigands Yes HeterogeneousCatalyst Consider Heterogeneous Catalyst for easy separation StandardConditions->HeterogeneousCatalyst Optional

Caption: A decision workflow for selecting a Suzuki coupling catalyst system.

References

Spectroscopic comparison of ortho, meta, and para substituted bromobenzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of ortho-, meta-, and para-bromobenzyl alcohol using NMR, IR, UV-Vis, and Mass Spectrometry to aid researchers and drug development professionals in their structural elucidation and analytical endeavors.

In the realm of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is paramount. Subtle differences in the substitution pattern on an aromatic ring can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the three positional isomers of bromobenzyl alcohol: ortho-(2-), meta-(3-), and para-(4-bromobenzyl alcohol). By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers and scientists.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three bromobenzyl alcohol isomers. These values are critical for distinguishing between the isomers and for confirming their identity and purity.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
IsomerChemical Shift (δ, ppm) of -CH₂OHChemical Shift (δ, ppm) of -OHChemical Shift (δ, ppm) of Aromatic Protons
o-Bromobenzyl alcohol 4.78 (s, 2H)[1]2.02 (s, 1H)[1]7.57 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H)[1]
m-Bromobenzyl alcohol 4.67 (s, 2H)[1]1.99 (s, 1H)[1]7.54 (s, 1H), 7.44 (d, J=7.7 Hz, 1H), 7.29 (d, J=6.0 Hz, 1H), 7.24 (t, J=7.7 Hz, 1H)[1]
p-Bromobenzyl alcohol 4.57 (s, 2H)[1]2.84 (s, 1H)[1]7.47 (d, J=8.1 Hz, 2H), 7.18 (d, J=8.1 Hz, 2H)[1]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
IsomerChemical Shift (δ, ppm) of -CH₂OHChemical Shift (δ, ppm) of Aromatic Carbons
o-Bromobenzyl alcohol 65.10139.74, 132.61, 129.13, 128.93, 127.66, 122.59[1]
m-Bromobenzyl alcohol 64.44143.12, 130.63, 130.11, 129.89, 125.33, 122.65[1]
p-Bromobenzyl alcohol 64.32139.74, 131.59, 128.59, 121.40[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
IsomerO-H StretchC-O StretchC-H (sp²) StretchC-Br Stretch
o-Bromobenzyl alcohol ~3300-3400 (broad)~1030~3060~650
m-Bromobenzyl alcohol ~3300-3400 (broad)~1070~3060~700
p-Bromobenzyl alcohol ~3300-3400 (broad)~1010~3020~810
Table 4: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
o-Bromobenzyl alcohol 186/188 (M⁺, M⁺+2)[2]107 (M-Br), 79/81 (Br), 77 (C₆H₅)[2]
m-Bromobenzyl alcohol 186/188 (M⁺, M⁺+2)[3]107 (M-Br), 79/81 (Br), 77 (C₆H₅)[3]
p-Bromobenzyl alcohol 186/188 (M⁺, M⁺+2)[4][5]107 (M-Br), 79/81 (Br), 77 (C₆H₅)[4][5]
UV-Vis Spectroscopic Data

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in this comparison. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the bromobenzyl alcohol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid bromobenzyl alcohol in a volatile solvent like dichloromethane.

    • Apply a drop of the solution onto a KBr or NaCl salt plate.

    • Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the bromobenzyl alcohol isomer in a suitable solvent (e.g., methanol) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.

  • Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 250.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bromobenzyl alcohol isomer in a UV-transparent solvent, such as ethanol or cyclohexane, of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of the bromobenzyl alcohol isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Ortho o-Bromobenzyl Alcohol NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS UVVis UV-Vis Spectroscopy Ortho->UVVis Meta m-Bromobenzyl Alcohol Meta->NMR Meta->IR Meta->MS Meta->UVVis Para p-Bromobenzyl Alcohol Para->NMR Para->IR Para->MS Para->UVVis Structure Structural Elucidation & Isomer Identification NMR->Structure IR->Structure MS->Structure UVVis->Structure Logical_Relationship_Spectra_Structure cluster_spectra Spectroscopic Data cluster_structure Molecular Structure H_NMR ¹H NMR (Chemical Shifts, Splitting) Structure Isomeric Structure (ortho, meta, para) H_NMR->Structure Proton Environment C_NMR ¹³C NMR (Number of Signals, Chemical Shifts) C_NMR->Structure Carbon Skeleton IR_Spec IR (Functional Groups) IR_Spec->Structure Functional Groups (-OH, C-Br) MS_Spec MS (Molecular Weight, Fragmentation) MS_Spec->Structure Molecular Formula & Connectivity

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromobenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Dibromobenzyl alcohol is critical for ensuring personnel safety and environmental protection. As a brominated organic compound, this chemical requires specific handling and disposal procedures in a laboratory setting. This guide provides essential safety information, operational plans, and step-by-step instructions for its proper disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Adherence to the following safety protocols is mandatory to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a fully buttoned lab coat.[2][3]

  • Ventilation: Handle the compound within a properly functioning and certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Avoid Contamination: Prevent all personal contact, including skin contact and inhalation.[4] Avoid the formation of dust during handling.[5] After handling, wash hands thoroughly.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[2][6] Keep the container tightly sealed.[6]

Chemical and Physical Properties

A summary of key data for halogenated benzyl alcohols is provided below. This information is critical for safe handling and for completing hazardous waste manifests.

PropertyData for Similar Halogenated CompoundsSource
Physical State Solid, Off-white[2]
Melting Point 57 - 60 °C (for 2,4-Dichlorobenzyl alcohol)[2]
Boiling Point 150 °C @ 25 mmHg (for 2,4-Dichlorobenzyl alcohol)[2]
Solubility in Water Low / Insoluble (0.1% at 20°C for 2,4-Dichlorobenzyl alcohol)[2]
Waste Category Halogenated Organic Waste[6][7]

Step-by-Step Disposal Protocol

The standard and safest protocol for the disposal of this compound is through a licensed hazardous waste management service. On-site chemical treatment is not recommended for this compound due to its hazardous nature and the potential for dangerous reactions.

Step 1: Waste Segregation

Proper segregation is the most critical step in the waste disposal process.

  • Identify as Hazardous: Treat all this compound and materials contaminated with it as hazardous waste.[6][8]

  • Classify as Halogenated: This compound must be classified as a halogenated organic waste .[7]

  • Prevent Commingling: Do not mix this compound waste with other waste categories such as non-halogenated organics, acids, bases, or aqueous waste.[7][9][10] Incompatible mixtures can react violently or produce toxic gases.[10]

Step 2: Containerization
  • Select a Compatible Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[10][11] The container should not be reactive with the chemical.[10]

  • Label Correctly: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[6][11] The label must clearly state "Halogenated Organic Waste" and list "this compound" as a constituent.[6]

  • Avoid Overfilling: Fill the container to no more than 90% capacity, leaving at least one inch of headspace to allow for expansion of vapors.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][11]

  • Secure Storage: Keep the container closed at all times except when adding waste.[8][11]

  • Regular Inspection: The SAA should be inspected weekly to check for any leaks or container degradation.[10]

Step 4: Managing Contaminated Materials
  • Solid Waste: Any solids contaminated with this compound, such as gloves, weigh boats, or absorbent pads, must be disposed of as solid halogenated hazardous waste.[6][9] Place these items in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: Empty containers that previously held pure this compound should be managed as hazardous waste. Do not dispose of them in regular trash unless they have been triple-rinsed with a suitable solvent.[8] The resulting rinsate must be collected and disposed of as liquid halogenated hazardous waste.[8]

Step 5: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5][11]

  • Schedule Pickup: Follow your institution's procedures to complete a chemical collection request form and schedule a waste pickup.[8] Do not pour this compound down the drain or discard it in the regular trash.[8][12] The primary disposal method for this type of waste is high-temperature incineration at a licensed facility.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is it a Halogenated Organic Compound? A->B C Yes: Segregate as Halogenated Waste B->C  Yes D No: Follow appropriate non-halogenated protocol B->D  No E Select Compatible & Labeled Waste Container C->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed Inspect Weekly F->G H Container Full? G->H H->F  No I Contact EH&S for Professional Disposal Pickup H->I  Yes J Incineration at Licensed Facility I->J

References

Essential Safety and Operational Guide for Handling 2,4-Dibromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2,4-Dibromobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Chemical Profile and Hazards

This compound is classified with the following hazards:

  • Skin irritation (Category 2)[1]

  • Eye irritation (Category 2)[1]

  • Specific target organ toxicity — single exposure (Category 3)[1]

Proper handling and disposal are crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side shields (meeting EN166 or ANSI Z87.1 standards) or a face shield.To protect eyes and face from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a fully buttoned laboratory coat.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended, especially for operations that may generate dust. This should be used within a chemical fume hood.To prevent inhalation of fine powder particles.
Foot Protection Closed-toe and closed-heel shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safely handling this compound.

1. Preparation and Engineering Controls:

  • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that safety equipment, including an eyewash station and a safety shower, is readily accessible.

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound.

  • Slowly add the compound to the solvent to avoid splashing.

  • Ensure the container is securely capped after use.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all work surfaces and equipment.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Materials: Dispose of all contaminated lab supplies (e.g., gloves, wipes, pipette tips) as hazardous waste in a designated, sealed container.[2]

  • Empty Containers: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.[3]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Securely Cap Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Chemical Waste post2->disp1 Proceed to Disposal disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Manage Empty Containers disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.